Product packaging for 4-Hydroxy-2,3-trans-nonenal(Cat. No.:CAS No. 18286-49-2)

4-Hydroxy-2,3-trans-nonenal

Cat. No.: B3418751
CAS No.: 18286-49-2
M. Wt: 156.22 g/mol
InChI Key: JVJFIQYAHPMBBX-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Hydroxy-2,3-trans-nonenal (4-HNE), is a major α,β-unsaturated hydroxyalkenal produced through the peroxidation of omega-6 polyunsaturated fatty acids (PUFAs) such as linoleic acid and arachidonic acid . This compound is a highly reactive molecule characterized by three functional groups: a carbonyl group, a C2-C3 double bond, and a secondary alcohol group at carbon C4, making it a soft electrophile that readily forms adducts with proteins . 4-HNE is a benchmark biomarker for oxidative stress and serves as a critical signaling molecule in cellular pathways . Its biological effects are concentration-dependent, exhibiting a "Dr. Jekyll and Mr. Hyde" duality. At low physiological concentrations (typically 0.1-1 µM), HNE functions as a growth-modulating factor and signaling messenger, influencing processes like cell proliferation and differentiation . In contrast, supraphysiological levels (often 10-20 µM) can trigger apoptosis, particularly in cancer cells, and are implicated in the pathology of numerous diseases, including Alzheimer's disease, cancer, atherosclerosis, and diabetes . Its primary research applications include studying signal transduction pathways, mechanisms of apoptosis, mitochondrial dysfunction, and the role of lipid peroxidation in disease progression . Under normal physiological conditions, 4-HNE is rapidly metabolized and maintains a short half-life of less than 2 minutes, with concentrations in human plasma ranging from 0.28 to 0.68 µM . Its detoxification is primarily mediated by enzymes including glutathione S-transferases (GSTs), aldose reductase, and aldehyde dehydrogenases (ALDH2) . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O2 B3418751 4-Hydroxy-2,3-trans-nonenal CAS No. 18286-49-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18286-49-2

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

(Z)-4-hydroxynon-2-enal

InChI

InChI=1S/C9H16O2/c1-2-3-4-6-9(11)7-5-8-10/h5,7-9,11H,2-4,6H2,1H3/b7-5-

InChI Key

JVJFIQYAHPMBBX-FNORWQNLSA-N

SMILES

CCCCCC(C=CC=O)O

Isomeric SMILES

CCCCCC(/C=C/C=O)O

Canonical SMILES

CCCCCC(C=CC=O)O

physical_description

Solid

Origin of Product

United States

Formation Pathways of 4 Hydroxy 2,3 Trans Nonenal

Precursors and Chemical Origins

The generation of 4-HNE is intrinsically linked to the peroxidation of specific types of fatty acids present in cellular membranes. nih.gov

4-HNE is a major aldehyde formed during the peroxidation of ω-6 polyunsaturated fatty acids (PUFAs). nih.govnih.gov These fatty acids are characterized by the presence of two or more carbon-carbon double bonds, which makes them particularly susceptible to attack by reactive oxygen species (ROS). nih.govnih.govacs.org The process, known as lipid peroxidation, is an oxidative deterioration of polyunsaturated lipids. nih.govmdpi.com Phospholipids (B1166683) that contain ω-6 PUFAs, such as linoleic acid and arachidonic acid, are considered the primary sources for the production of 4-HNE within cellular membranes. nih.gov

Linoleic acid (an 18-carbon PUFA) and arachidonic acid (a 20-carbon PUFA) are the two principal ω-6 PUFA precursors for 4-HNE. nih.govnih.govrjpbr.com These fatty acids are integral components of the lipid bilayers of cell membranes. nih.gov When exposed to ROS, they undergo degradation, leading to the formation of various reactive compounds, with 4-HNE being a prominent product. nih.gov The presence of these specific fatty acids in membranes, particularly at the sn-2 position of glycerophospholipids, provides the necessary substrate for the cascade of reactions that culminates in 4-HNE generation. nih.gov While both are significant precursors, their metabolic pathways and subsequent products play crucial roles in various physiological and pathological processes, including inflammation. rjpbr.commdpi.com

Table 1: Primary Precursors of 4-Hydroxy-2,3-trans-nonenal

Precursor Fatty Acid Chemical Formula Type Significance
Linoleic Acid C18H32O2 ω-6 PUFA A primary substrate for both enzymatic and non-enzymatic oxidation leading to 4-HNE. nih.govnih.gov

Mechanisms of Generation

The transformation of ω-6 PUFAs into 4-HNE can occur through several distinct mechanisms, involving both random free radical attacks and specific enzymatic actions.

The most well-known pathway for 4-HNE formation is a non-enzymatic, free radical-mediated chain reaction. nih.govacs.org This process consists of three main phases:

Initiation : The process begins when a reactive oxygen species, such as the hydroxyl radical (•OH), abstracts a hydrogen atom from a methylene (B1212753) group of a PUFA. nih.govresearchgate.net This creates a carbon-centered radical. nih.govresearchgate.net

Propagation : The carbon radical readily reacts with molecular oxygen (O2) to form a peroxyl radical (ROO•). nih.govresearchgate.net This highly reactive peroxyl radical can then abstract a hydrogen atom from an adjacent fatty acid, creating a lipid hydroperoxide (ROOH) and a new carbon radical, thus propagating the chain reaction. nih.gov

Decomposition : The lipid hydroperoxides generated, such as 9-hydroperoxyoctadecadienoic acid (9-HPODE) and 13-hydroperoxyoctadecadienoic acid (13-HPODE) from linoleic acid, are unstable. nih.gov They decompose to form a variety of products, including the reactive α,β-unsaturated aldehyde 4-HNE. nih.govnih.gov

This free radical-induced cascade can amplify the initial oxidative damage significantly, as a single initiation event can lead to the generation of multiple peroxide molecules. nih.gov

4-HNE can also be generated through enzyme-catalyzed lipid peroxidation. nih.gov Lipoxygenases (LOXs) are a family of enzymes that catalyze the oxidation of PUFAs. researchgate.net For example, the enzyme 15-lipoxygenase-1 (ALOX15) preferentially metabolizes linoleic acid into 13-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HpODE). wikipedia.org This lipid hydroperoxide is then rapidly reduced by peroxidases to 13-hydroxyoctadecadienoic acid (13(S)-HODE) or can decompose to form 4-HNE. wikipedia.org This enzymatic pathway is more specific than the random free radical process and is involved in various signaling cascades. mdpi.com

Table 2: Comparison of 4-HNE Generation Mechanisms

Mechanism Initiator Key Intermediates Nature of Process
Free Radical-Induced Oxidation Reactive Oxygen Species (e.g., •OH) Carbon radicals, Peroxyl radicals (ROO•), Lipid hydroperoxides (ROOH) Non-enzymatic, chain reaction. nih.govnih.gov
Enzymatic Oxidation Lipoxygenases (e.g., 15-LOX) Specific hydroperoxides (e.g., 13(S)-HpODE) Enzyme-catalyzed, specific. nih.govwikipedia.org

| Intramolecular Peroxyl Radical Addition | Peroxyl radicals | Cross-linked peroxides, Epoxyalcohol-aldehyde intermediates | Non-enzymatic, involves cross-chain reactions. nih.govnih.gov |

A more recently proposed mechanism for 4-HNE formation involves the intramolecular or cross-chain addition of a peroxyl radical. nih.govscispace.com This pathway is particularly relevant for the oxidation of phospholipids containing multiple PUFA chains, such as the mitochondria-specific phospholipid cardiolipin (B10847521). nih.govnih.gov In this mechanism, a peroxyl radical on one fatty acid chain adds to the conjugated double bond of another hydroperoxide on an adjacent chain. nih.gov This forms an unstable, cross-linked dimeric hydroperoxide intermediate. nih.gov The subsequent decomposition of this unstable intermediate yields several reactive aldehydes, including 4-HNE. nih.govnih.gov This mechanism provides a direct link between the oxidation of mitochondrial lipids like cardiolipin and the generation of 4-HNE, which has significant implications for mitochondrial function and apoptosis. nih.govscispace.com

Cardiolipin Oxidation and Mitochondrial HNE Generation

This compound (HNE) can be generated through a specific pathway involving the oxidation of cardiolipin, a phospholipid that is almost exclusively found in the inner mitochondrial membrane. mdpi.comnih.govnih.gov This pathway is particularly significant because it directly links the production of a highly reactive and toxic aldehyde to the primary site of cellular respiration and reactive oxygen species (ROS) production. nih.gov

The formation of HNE from cardiolipin is initiated by oxidative stress within the mitochondria. mdpi.com Cardiolipin is uniquely susceptible to oxidation due to its high concentration of unsaturated fatty acyl chains, particularly linoleic acid, and its close proximity to the electron transport chain, a major source of ROS. mdpi.comresearchgate.net The proposed mechanism involves a free radical-mediated process characterized by cross-chain peroxyl radical addition and subsequent decomposition. mdpi.comnih.gov Specifically, the oxidation of tetralinoleoyl cardiolipin (L4CL), a major cardiolipin species in most mammalian tissues, by agents like cytochrome c and hydrogen peroxide has been shown to yield HNE. nih.govnih.gov

This process is implicated in a variety of pathological conditions. mdpi.com For instance, in the context of post-ischemic cardiac remodeling, HNE derived from cardiolipin peroxidation can form adducts with mitochondrial proteins such as the voltage-dependent anion channel (VDAC) and the mitochondrial calcium uniporter (MCU), leading to mitochondrial dysfunction. mdpi.com The generation of HNE within mitochondria via cardiolipin oxidation represents a critical mechanism by which oxidative stress can propagate cellular damage. nih.govmdpi.com

Cellular and Subcellular Sites of HNE Formation

The formation of this compound is intrinsically linked to the process of lipid peroxidation, which can occur in various cellular and subcellular locations rich in polyunsaturated fatty acids (PUFAs). The specific site of HNE generation often dictates its immediate targets and subsequent biological effects.

Plasma Membrane

The plasma membrane is a significant site of HNE formation due to its composition, which is rich in PUFAs like arachidonic acid and linoleic acid. mdpi.comresearchgate.net These fatty acids are susceptible to attack by ROS, initiating a chain reaction of lipid peroxidation that culminates in the production of various aldehydes, including HNE. nih.gov The generation of HNE at the cell surface allows it to readily interact with membrane-associated proteins. nih.gov HNE can form adducts with receptors, ion channels, and transporters on the plasma membrane, thereby altering their function and initiating signaling cascades that affect cellular processes like proliferation and apoptosis. nih.gov

Mitochondria

Mitochondria are considered a primary and critical site for the generation of HNE. mdpi.comresearchgate.net This is due to the convergence of two key factors: the high concentration of oxidizable lipids and the abundant production of ROS. The inner mitochondrial membrane is not only rich in PUFAs but is also the location of the electron transport chain, which constantly produces superoxide (B77818) and other ROS as byproducts of cellular respiration. researchgate.netnih.gov

A principal pathway for HNE formation in this organelle is the peroxidation of cardiolipin, a phospholipid unique to the inner mitochondrial membrane. nih.govmdpi.com The proximity of cardiolipin to the source of ROS makes it a prime target for oxidative damage, leading to the efficient generation of HNE. mdpi.com HNE produced within the mitochondria can have profound consequences on cellular function, as it can form covalent adducts with numerous mitochondrial proteins, including subunits of the respiratory chain complexes, leading to impaired bioenergetics, increased secondary ROS production, and the initiation of apoptotic pathways. mdpi.comnih.govahajournals.org

Table 1: Key Molecules in HNE Formation Pathways

Molecule Name Abbreviation Role in HNE Formation
This compound HNE The subject compound, a product of lipid peroxidation.
Polyunsaturated Fatty Acids PUFAs Primary substrates for peroxidation leading to HNE formation (e.g., linoleic acid, arachidonic acid). mdpi.com
Reactive Oxygen Species ROS Initiators of the lipid peroxidation chain reaction (e.g., superoxide, hydrogen peroxide). researchgate.net
Cardiolipin CL A mitochondria-specific phospholipid, rich in linoleic acid, whose oxidation is a key source of mitochondrial HNE. mdpi.comnih.gov
Tetralinoleoyl cardiolipin L4CL A major molecular species of cardiolipin that is oxidized to form HNE. nih.gov

Table 2: Cellular Locations of HNE Formation and Key Features

Location Key Features Primary Substrates Significance
Plasma Membrane Rich in PUFAs; interface for extracellular and intracellular signaling. Linoleic acid, Arachidonic acid in membrane phospholipids. HNE can modify cell surface receptors and channels, altering signaling pathways. nih.gov

| Mitochondria | Major site of ROS production (electron transport chain); high concentration of cardiolipin in the inner membrane. | Cardiolipin (specifically tetralinoleoyl cardiolipin), other PUFAs in mitochondrial membranes. | HNE can damage respiratory chain proteins, impair energy metabolism, and trigger apoptosis. mdpi.comnih.gov |

Table 3: List of Compounds

Compound Name
1,4-dihydroxy-2-nonene
4-hydroxy-2-nonenoic acid
This compound
Arachidonic acid
Cardiolipin
Cytochrome c
Glutathione (B108866)
Hydrogen peroxide
Linoleic acid
Mitochondrial calcium uniporter
Superoxide
Tetralinoleoyl cardiolipin

Metabolism and Biological Detoxification of 4 Hydroxy 2,3 Trans Nonenal

Enzymatic Biotransformation Pathways

The enzymatic biotransformation of 4-HNE is a crucial defense mechanism against lipid peroxidation-induced cellular damage. The main pathways for its metabolism are conjugation with glutathione (B108866) and oxidation to its corresponding carboxylic acid. nih.govacs.org These reactions are catalyzed by specific families of enzymes that efficiently process 4-HNE, thereby controlling its intracellular concentration and signaling functions. mdpi.comnih.gov

Conjugation with the tripeptide glutathione (GSH) is a major route for the detoxification of 4-HNE. nih.govnih.gov This reaction targets the electrophilic nature of 4-HNE, effectively neutralizing its reactivity towards cellular nucleophiles. nih.gov

Glutathione S-transferases (GSTs) are a superfamily of enzymes that catalyze the conjugation of glutathione to a wide array of electrophilic compounds, including 4-HNE. nih.govmdpi.com This enzymatic reaction is significantly faster than the spontaneous reaction between 4-HNE and GSH. nih.gov Several GST isoforms are capable of metabolizing 4-HNE, with some exhibiting particularly high activity towards this aldehyde. nih.gov For instance, the alpha-class GST isoform, GSTA4-4, has a high affinity for 4-HNE and plays a critical role in its detoxification. acs.orgmdpi.com By catalyzing the formation of a glutathione conjugate, GSTs effectively reduce the intracellular levels of free 4-HNE, thereby mitigating its cytotoxic effects. nih.govnih.gov The efficiency of this conjugation is a key determinant of a cell's capacity to withstand oxidative stress. nih.gov

Table 1: Key Glutathione S-Transferase Isoforms in 4-HNE Metabolism

GST IsoformClassSignificance in 4-HNE Metabolism
GSTA4-4AlphaExhibits high specific activity and affinity for 4-HNE, playing a major role in its detoxification. mdpi.comresearchgate.net
hGSTA4-4AlphaHuman isoform with a crucial role in conjugating 4-HNE with glutathione. wikipedia.org
hGST5.8---An enzyme identified for its role in the detoxification and removal of 4-HNE from cells. wikipedia.org
Rat brain mitochondria GST A4-4AlphaAn inducible GST isoform present in rat brain mitochondria with high activity toward HNE. acs.org

The reaction between 4-HNE and glutathione, facilitated by GSTs, results in the formation of a glutathione-HNE conjugate, scientifically known as S-(4-hydroxy-1-oxononan-3-yl)glutathione (GS-HNE). acs.orgresearchgate.net This conjugation occurs via a Michael addition reaction, where the sulfhydryl group of glutathione attacks the electrophilic C3 carbon of 4-HNE. acs.orgresearchgate.net The formation of GS-HNE is a critical step in the detoxification process, as it renders the aldehyde less reactive and more water-soluble, facilitating its further metabolism and eventual elimination from the cell. nih.govcaymanchem.com In fact, glutathionyl conjugates of HNE can account for 40-60% of its total metabolites in certain tissues. nih.gov The levels of GS-HNE can serve as a biomarker for oxidative stress. researchgate.netcaymanchem.com

Another significant pathway in the detoxification of 4-HNE is its oxidation to a less toxic carboxylic acid derivative. This process is primarily carried out by the aldehyde dehydrogenase superfamily of enzymes. mdpi.comnih.gov

Aldehyde dehydrogenases (ALDHs) are a group of NAD(P)+-dependent enzymes that play a vital role in the oxidation of both endogenous and exogenous aldehydes. nih.govnih.gov Several ALDH isoforms are capable of oxidizing 4-HNE, with mitochondrial ALDH2 being a key enzyme in this process. mdpi.comacs.org The activity of ALDHs is crucial for protecting cells from aldehyde-induced damage. mdpi.com For example, ALDH2 in the mitochondria is involved in the metabolism of 4-HNE under various pathological conditions. mdpi.com The efficiency of 4-HNE oxidation by ALDHs can be influenced by the availability of NAD+. acs.org

Table 2: Key Aldehyde Dehydrogenase Isoforms in 4-HNE Oxidation

ALDH IsoformLocationSignificance in 4-HNE Metabolism
ALDH2MitochondriaA primary enzyme involved in the oxidation of 4-HNE, particularly in the heart and brain. mdpi.comnih.gov
ALDH3---Reported to have high efficacy in the detoxification of 4-HNE. nih.gov
ALDH5ABrain MitochondriaAlso known as succinic semialdehyde dehydrogenase, it contributes to the oxidation of HNE in the brain. acs.org

The enzymatic oxidation of 4-HNE by ALDHs yields trans-4-Hydroxy-2-nonenoic acid (HNE-Acid). mdpi.comacs.orgund.edu This conversion of the aldehyde group to a carboxylic acid group results in a non-toxic metabolite that is more readily eliminated from the body. mdpi.com The formation of HNE-Acid is a significant detoxification route, and in some cellular contexts, such as in liver and brain mitochondria, it can be the predominant pathway for 4-HNE metabolism. acs.org For instance, in hepatoma cells, the formation of HNA accounted for 14% of the administered 4-HNE. nih.gov

Reduction Pathways

One of the significant pathways for the detoxification of 4-Hydroxy-2,3-trans-nonenal (HNE) is its reduction to a less reactive alcohol, 1,4-dihydroxy-2-nonene (DHN). nih.govnih.gov This conversion targets the aldehyde group at the C1 position, and by reducing it, the ability of HNE to form conjugates with proteins is eliminated. nih.gov This metabolic route is catalyzed by a superfamily of NAD(P)H-dependent oxidoreductases, primarily aldo-keto reductases (AKRs) and alcohol dehydrogenases (ADHs). nih.govmdpi.comnih.gov

The aldo-keto reductase (AKR) superfamily of enzymes plays a crucial role in the reductive detoxification of HNE. nih.gov These are typically NADPH-dependent cytosolic enzymes that catalyze the reduction of a wide array of aldehydes and ketones. asm.org Several AKR isoforms have been shown to efficiently reduce HNE to 1,4-dihydroxy-2-nonene (DHN). nih.gov

The human AKR1C1, for instance, reduces HNE with high catalytic efficiency, comparable to its efficiency with its physiological steroid substrates. nih.govdrugbank.com Kinetic studies have determined its Michaelis-Menten constant (Km) for HNE to be 34 µM with a catalytic rate (kcat) of 8.8 min-1. nih.govdrugbank.com Notably, the expression of AKR1C1 mRNA is upregulated in response to HNE exposure, suggesting that HNE can induce its own metabolism via this pathway as a defense mechanism against oxidative stress. nih.gov Other members of the AKR1C subfamily also catalyze the reduction of HNE, in some cases with higher activity than aldehyde reductase (AKR1A1). nih.govdrugbank.com The preference for NADPH as a cofactor, with a Km value in the low micromolar range, indicates these enzymes are well-suited for reductive metabolism in the cellular environment. nih.govdrugbank.com

Table 1: Kinetic Parameters of Select Aldo-Keto Reductases (AKRs) with 4-HNE

EnzymeKm (µM)kcat (min-1)Source Organism/Cell Line
AKR1C1348.8Human

Aldose reductase (AR), officially designated as AKR1B1, is another key enzyme in the reductive pathway of HNE metabolism. nih.govresearchgate.net While widely known for its role in the polyol pathway converting glucose to sorbitol, AR exhibits a much greater affinity for lipid peroxidation products like HNE. mdpi.commdpi.com In vitro studies have reported KM values for HNE in the low micromolar range (10–30 μM), which is significantly lower than those for glucose (35–200 mM), suggesting that HNE is a preferred substrate under physiological conditions. mdpi.com

AR efficiently catalyzes the NADPH-dependent reduction of the carbonyl group of HNE to form 1,4-dihydroxy-2,3-nonene (DHN). mdpi.com Furthermore, AR is also involved in the detoxification of the glutathione-HNE conjugate (GS-HNE). It can reduce the aldehyde group of GS-HNE to produce 3-glutathionyl-1,4-dihydroxynonane (GS-DHN), which is a further step in the detoxification cascade. mdpi.comoup.com This dual activity on both free HNE and its glutathione conjugate highlights the significant role of aldose reductase in mitigating the cytotoxic effects of HNE. mdpi.comoup.com

Table 2: Substrate Affinity (KM) of Aldose Reductase (AKR1B1)

SubstrateReported KM Range
This compound (HNE)10 - 30 µM
Glucose35 - 200 mM

Non-Enzymatic Detoxification Mechanisms

Beyond enzymatic catalysis, this compound can be detoxified non-enzymatically through direct covalent adduction to cellular nucleophiles. nih.gov This is a primary mechanism of its cytotoxicity but also represents a route of clearance. HNE's high reactivity is due to its three functional groups: a carbonyl group, a C=C double bond, and a hydroxyl group. mdpi.com

The main non-enzymatic reactions involve the formation of adducts with macromolecules such as proteins, lipids, and nucleic acids. nih.gov HNE readily reacts with the nucleophilic side chains of amino acids like cysteine, histidine, and lysine (B10760008) in proteins. nih.gov These reactions occur primarily through two mechanisms:

Michael Addition : The α,β-unsaturated aldehyde structure of HNE makes it a potent Michael acceptor. Nucleophiles, particularly the thiol group of cysteine and glutathione, can attack the C3 carbon of the double bond, forming stable covalent adducts. nih.govnih.gov

Schiff Base Formation : The aldehyde group at C1 can react with primary amino groups, such as the ε-amino group of lysine, to form a Schiff base. mdpi.com

These modifications lead to the formation of "advanced lipoxidation end products" (ALE), which can alter protein structure and function. nih.govmdpi.com While this adduction is a hallmark of HNE-induced cellular damage, it also serves as a detoxification mechanism by sequestering the reactive aldehyde. nih.gov

Interplay with Lipid Metabolism

The metabolism of this compound is intricately linked with general lipid metabolism, particularly fatty acid oxidation pathways. While reduction and glutathione conjugation are primary detoxification steps, the oxidized metabolite of HNE, 4-hydroxy-2-nonenoic acid (HNA), can enter pathways that further break down its carbon structure. nih.govresearchgate.net

Recent research has elucidated novel catabolic pathways for HNE that involve ω- and ω-1 oxidation, followed by β-oxidation. nih.govresearchgate.net After its initial conversion to 4-hydroxynonanoic acid (HNA), the molecule undergoes further processing similar to that of fatty acids. nih.gov

One major pathway begins with the ω-hydroxylation of HNA to form 4,9-dihydroxynonanoic acid. This is subsequently oxidized to 4-hydroxynonanedioic acid. This dicarboxylic acid then undergoes β-oxidation starting from the C-9 end, which shortens the carbon chain and ultimately produces intermediates like 2-ketoglutaric acid that can enter the citric acid cycle. nih.govresearchgate.net

A parallel pathway involves the ω-1 hydroxylation of HNA to yield 4,8-dihydroxynonanoic acid. This metabolite is then catabolized through pathways that generate acetyl-CoA and propionyl-CoA, which are common end products of fatty acid β-oxidation. nih.govresearchgate.net These findings demonstrate that HNE, after initial detoxification steps, can be fully catabolized through established lipid metabolism routes, integrating its clearance with the cell's central energy metabolism. nih.gov

Fate of HNE Metabolites

The ultimate fate of this compound (HNE) in vivo involves a series of metabolic transformations that convert it into water-soluble, excretable compounds. nih.gov Following intravenous administration of HNE in rats, a significant majority of the dose (over 67%) is excreted in the urine within 48 hours, with no unchanged HNE being detected. nih.gov

The primary route for elimination is through the formation of mercapturic acid conjugates. nih.govnih.gov This pathway begins with the conjugation of HNE or its reduced (DHN) and oxidized (HNA) metabolites with glutathione (GSH). researchgate.net These glutathione adducts are then further metabolized—cleaved to cysteinyl-glycine and then cysteine conjugates—and finally N-acetylated in the kidneys to form mercapturic acids. researchgate.net These end products are then excreted in the urine. mdpi.comnih.gov

Key urinary metabolites that have been isolated and identified include:

HNE mercapturic acid

1,4-dihydroxynonene (DHN) mercapturic acid

4-hydroxynonenoic acid (HNA) mercapturic acid and its corresponding lactone nih.gov

This demonstrates that conjugation, followed by reduction and/or oxidation of the aldehyde group, are the predominant pathways for the systemic clearance and elimination of HNE. nih.gov

Table 3: Identified Urinary Mercapturic Acid Metabolites of 4-HNE

Metabolite NamePrecursorMetabolic Pathway
HNE Mercapturic AcidHNEGlutathione Conjugation
1,4-Dihydroxynonene Mercapturic AcidDHN (Reduced HNE)Reduction + Glutathione Conjugation
4-Hydroxynonenoic Mercapturic AcidHNA (Oxidized HNE)Oxidation + Glutathione Conjugation

Further Metabolic Conversion

The initial metabolism of 4-HNE proceeds along three primary enzymatic routes: conjugation with glutathione (GSH), oxidation to a carboxylic acid, and reduction to an alcohol. These initial products undergo further biotransformation, leading to a variety of secondary metabolites.

The most prominent pathway for HNE detoxification is its conjugation with the tripeptide glutathione, a reaction that can occur spontaneously but is predominantly catalyzed by glutathione S-transferases (GSTs). nih.gov Among the various GST isoforms, the alpha-class GSTA4-4 has been identified as having a particularly high catalytic efficiency for HNE. nih.gov This enzymatic conjugation results in the formation of the glutathione-HNE conjugate (GS-HNE).

Once formed, GS-HNE can be further metabolized. It can be reduced by aldose reductase to form GS-DHN (glutathione-1,4-dihydroxynonene). nih.gov Subsequently, the GS-HNE conjugate is processed through the mercapturic acid pathway. This involves the sequential cleavage of the glutamate (B1630785) and glycine (B1666218) residues from the glutathione moiety by γ-glutamyltransferase and dipeptidases, respectively, to form the cysteine-HNE conjugate. This is then N-acetylated by N-acetyltransferase to yield the final mercapturic acid derivative, which is a major urinary metabolite. nih.gov

The second major metabolic pathway is the oxidation of the aldehyde group of HNE to a carboxylic acid, forming 4-hydroxy-2-nonenoic acid (HNA). This reaction is catalyzed by aldehyde dehydrogenases (ALDHs), with mitochondrial ALDH2 playing a significant role. science.gov HNA can then undergo further metabolism through β-oxidation, similar to fatty acids, and ω-oxidation. nih.gov

The third pathway involves the reduction of the aldehyde group of HNE to a primary alcohol, 1,4-dihydroxy-2-nonene (DHN). This reaction is catalyzed by alcohol dehydrogenases (ADHs) and aldo-keto reductases. science.gov DHN can also be conjugated with glutathione to form DHN-GSH, which can then enter the mercapturic acid pathway. nih.gov

EnzymeSubstrateKm (μM)Vmax or kcatSource
Human GSTA4-44-HNE34100 s-1 (kcat) nih.gov
Rat Liver ALDH24-HNE14.33.5 nmol min-1 mg protein-1 (Vmax) acs.org
Rat Liver Slices (Glutathione Conjugation)4-HNE412.2 ± 152.712.3 ± 2.5 nmol h-1 per milligram protein (Vmax) nih.gov

Excretion Pathways (Urinary and Biliary)

The water-soluble metabolites of HNE are primarily eliminated from the body through urinary and biliary excretion. The profile of metabolites can differ between these two routes.

Urinary Excretion: Urine is a major route for the excretion of HNE metabolites. The predominant urinary metabolites are mercapturic acid conjugates derived from the glutathione conjugation pathway. nih.gov These include the mercapturic acids of HNE (HNE-MA), DHN (DHN-MA), and HNA. Quantitative analysis of human urine has identified DHN-MA as a significant biomarker of lipid peroxidation. nih.gov Studies have quantified the levels of these mercapturic acids in human urine, providing insights into the extent of in vivo lipid peroxidation. nih.gov

Urinary MetaboliteConcentration Range in Humans (mg/g creatinine)Concentration Range in Humans (nM)Source
HNE-MA0.17-12.197.4-225 nih.gov
DHN-MA0.22-17.906.6-316 nih.gov

Biliary Excretion and Enterohepatic Circulation: Biliary excretion is another important pathway for the elimination of HNE metabolites, particularly the glutathione conjugates. nih.govacs.org Studies in rats have identified HNE-GSH and DHN-GSH as major biliary metabolites, along with mercapturic acid conjugates of DHN and HNA-lactone. acs.org

A notable aspect of the biliary excretion of HNE metabolites is their potential to undergo enterohepatic circulation. acs.orgnih.gov In this process, metabolites excreted in the bile can be reabsorbed from the intestine and returned to the liver via the portal circulation. This recycling can prolong the half-life of the metabolites in the body. It has been estimated that approximately 7.7% of HNE metabolites undergo enterohepatic recirculation in rats. acs.orgnih.gov

Cellular and Tissue-Specific Metabolic Dynamics of HNE

The metabolism of HNE is not uniform throughout the body; significant differences exist in the metabolic capacity of various tissues and cell types. washington.edu This tissue-specific metabolic activity plays a crucial role in determining the susceptibility of different organs to HNE-induced damage.

The liver is the primary site for HNE biotransformation, exhibiting the most rapid and efficient metabolism. researchgate.net Studies comparing HNE degradation in liver, lung, and brain tissues from rodents have shown that the liver metabolizes HNE at a much faster rate. nih.govresearchgate.net In contrast, the lung and brain have a limited capacity to degrade HNE, which may contribute to the persistence of this aldehyde and an increased risk of tissue injury in these organs during oxidative stress. nih.govresearchgate.net

Within the liver, hepatocytes are the main cell type responsible for HNE metabolism. In isolated rat hepatocytes, it has been shown that a significant portion of HNE is metabolized via glutathione conjugation. umich.edu

Mitochondria also play a role in HNE detoxification. These organelles contain enzymes such as ALDH2 and mitochondrial GSTs (alpha and mu isoforms) that can metabolize HNE. science.govnih.gov The detoxification of HNE within mitochondria is critical for protecting these vital organelles from damage induced by lipid peroxidation. nih.gov

The differences in metabolic capacity are also reflected in the expression and activity of HNE-metabolizing enzymes in various tissues. For instance, the liver generally has higher levels of many cytochrome P450 enzymes involved in xenobiotic metabolism compared to the lung. nih.gov While specific comparative data for all HNE-metabolizing enzymes across all tissues is not fully elucidated, the observed differences in metabolic rates strongly suggest differential expression and activity of ADHs, ALDHs, and GSTs.

TissueRelative HNE Degradation RateKey Metabolic FeaturesSource
LiverHighRapid metabolism via ADH, ALDH, and GSTs. Primary site of detoxification. nih.govresearchgate.net
LungLowLimited capacity for HNE degradation. nih.govresearchgate.net
BrainLowLimited capacity for HNE degradation. nih.govresearchgate.net

Molecular Mechanisms of 4 Hydroxy 2,3 Trans Nonenal Action

Covalent Adduction to Biomolecules

4-Hydroxy-2,3-trans-nonenal (4-HNE) is a highly reactive α,β-unsaturated aldehyde produced during the peroxidation of ω-6 polyunsaturated fatty acids. oup.com Its electrophilic nature, conferred by a double bond, a carbonyl group, and a hydroxyl group, allows it to readily react with biological macromolecules. nih.govmdpi.com A primary mechanism of 4-HNE's biological activity is its ability to form covalent adducts with proteins, a process known as protein adduction. nih.gov This non-enzymatic modification can alter the structure and function of proteins, thereby impacting various cellular processes. nih.gov

Protein Adduction

The covalent modification of proteins by 4-HNE is a significant consequence of lipid peroxidation and oxidative stress. nih.gov 4-HNE reacts with nucleophilic side chains of amino acid residues within proteins, leading to the formation of stable covalent adducts, often referred to as advanced lipoxidation end products (ALEs). mdpi.com These modifications can disrupt protein function and contribute to cellular signaling and pathology. nih.gov

4-HNE primarily targets nucleophilic amino acid residues in proteins. The most susceptible amino acids are cysteine (Cys), histidine (His), and lysine (B10760008) (Lys). nih.govacs.org Under certain conditions, arginine (Arg) can also be a target, although to a lesser extent. nih.govmdpi.com The reactivity of these amino acid residues with 4-HNE follows a general order of potency, with cysteine being the most reactive, followed by histidine and then lysine (Cys >> His > Lys). nih.govacs.orgnih.gov Kinetic studies have shown that the rate of adduct formation is pH-dependent, with a preference for the thiolate form of cysteine residues. nih.govmdpi.com While 4-HNE readily modifies Cys, His, and Lys, its reaction with arginine is less common. nih.govnih.gov Some studies have noted the formation of adducts with other amino acid residues such as threonine and tryptophan, expanding the range of potential protein targets. nih.govnih.gov

Amino Acid ResidueOrder of Reactivity with 4-HNEPrimary Reaction Type
Cysteine (Cys)HighestMichael Addition
Histidine (His)IntermediateMichael Addition
Lysine (Lys)LowerMichael Addition, Schiff Base Formation
Arginine (Arg)LowestMichael Addition (less common)

The predominant reaction between 4-HNE and proteins is Michael addition. mdpi.com This reaction involves the nucleophilic addition of an amino acid side chain to the C3 position of the α,β-unsaturated aldehyde of 4-HNE. nih.gov Michael adducts are formed with the sulfhydryl group of cysteine and the imidazole (B134444) ring of histidine, as well as the ε-amino group of lysine. sfrbm.org The formation of a Michael adduct results in a mass increase of 156 Da to the modified amino acid residue. nih.gov These adducts are relatively stable and are considered a key mechanism through which 4-HNE exerts its biological effects. sfrbm.org

In addition to Michael addition, 4-HNE can react with the primary amino groups of lysine residues to form Schiff bases. nih.gov This reaction involves the carbonyl group of 4-HNE and results in the formation of a C=N double bond. The formation of a Schiff base adduct leads to a mass increase of 138 Da due to the loss of a water molecule. nih.govnih.gov While Schiff base formation is a possible modification, it is generally less common than Michael addition. nih.gov The initially formed Schiff bases can sometimes undergo further reactions, such as cyclization to form more stable pyrrole (B145914) derivatives. mdpi.com

Reaction TypeTarget Amino Acid(s)DescriptionMass Increase (Da)
Michael AdditionCysteine, Histidine, Lysine, ArginineNucleophilic addition to the C3 of the α,β-unsaturated aldehyde.156
Schiff Base FormationLysineReaction between the aldehyde group of 4-HNE and the primary amino group of lysine.138

4-HNE is a racemic mixture of (R)-HNE and (S)-HNE enantiomers. The adduction of 4-HNE to proteins can exhibit stereoselectivity, meaning that one enantiomer may be preferred over the other for reaction with a specific amino acid residue in a particular protein. nih.gov For example, in the protein thioredoxin, both (R)-HNE and (S)-HNE form adducts with Cys73 almost equally. However, the modification of another cysteine residue, Cys32, shows a notable preference for (R)-HNE. nih.govmdpi.comnih.gov This stereoselectivity adds another layer of complexity to the biological consequences of 4-HNE-protein interactions. The formation of HNE-cysteine adducts results in three chiral centers, leading to the potential for multiple diastereomeric products. nih.gov

DNA Adduction

This compound (HNE) is an electrophilic molecule that can readily react with cellular macromolecules, including deoxyribonucleic acid (DNA). nih.govpnas.org As a major byproduct of lipid peroxidation, HNE's interaction with DNA is a critical mechanism underlying its genotoxic effects. ovid.comoup.com HNE is known to be more reactive with proteins than with DNA; however, its ability to form DNA adducts is significant, particularly under conditions of oxidative stress where HNE levels are elevated. nih.govmdpi.com The reaction of HNE with DNA leads to the formation of bulky exocyclic adducts, which can interfere with normal DNA processes. pnas.orgoup.com

The reactivity of HNE is attributed to its three functional groups: a carbonyl group, a carbon-carbon double bond, and a hydroxyl group. nih.govnih.gov These groups allow HNE to form covalent adducts with DNA bases. researchgate.net Studies have shown that all four DNA bases are potential targets for HNE, though they exhibit different levels of reactivity, in the order of dG > dC > dA ≈ dT. researchgate.net The formation of these adducts can lead to mutations and contribute to the initiation and promotion of tumors. oup.com

Guanine (B1146940) is the most susceptible DNA base to modification by HNE. HNE reacts with deoxyguanosine (dG) to form several diastereomeric cyclic 1,N2-propano adducts. ovid.comaacrjournals.org This reaction typically involves a Michael addition of the N2-amine of guanine to the C3 of HNE, followed by a cyclization reaction between the N1 of guanine and the aldehyde group (C1) of HNE. acs.org This process results in the formation of four major, separable isomeric adducts known as 4-HNE-dG adducts. oup.com These HNE-derived cyclic 1,N2-propano-dG adducts have been identified as endogenous DNA lesions in the tissues of both rodents and humans. aacrjournals.org

The formation of these adducts can also proceed through an alternative pathway where HNE is first converted to its epoxide derivative, which is more reactive and readily modifies nucleobases to form ethenoadducts. nih.govmdpi.comnih.gov Research has shown that HNE preferentially forms DNA adducts at specific sites within genes, such as the third base of codon 249 in the human p53 gene, a known mutational hotspot in certain cancers like hepatocellular carcinoma. nih.govovid.comoup.com This sequence-specific binding suggests a potential role for HNE as an etiological agent in human cancers associated with mutations at this site. ovid.com

Table 1: HNE-Deoxyguanosine Adduct Formation

Adduct Type Formation Mechanism Key Features
1,N2-propano-dG adducts Michael addition followed by cyclization. acs.org Four major diastereoisomers are formed. oup.com Found as endogenous lesions in rat and human tissues. aacrjournals.org

| Ethenoadducts | Reaction with an epoxy derivative of HNE. nih.govmdpi.com | Formed from the more reactive epox-HNE. nih.gov |

The formation of HNE-DNA adducts constitutes a form of DNA damage that can lead to significant cellular consequences. These bulky lesions can obstruct DNA replication and transcription, potentially leading to mutations if not properly repaired. researchgate.net The primary mutations induced by HNE-dG adducts are G:C to T:A transversions. nih.govoup.comacs.org

Beyond adduct formation, HNE contributes to broader DNA damage and genomic instability. Treatment of cells with HNE can induce apoptosis, which is characterized by events such as chromatin condensation, cell shrinkage, and DNA fragmentation and laddering. nih.gov This indicates that HNE can trigger programmed cell death pathways, in part through its damaging effects on DNA and other cellular components. Furthermore, HNE has been shown to inhibit DNA repair mechanisms, specifically nucleotide excision repair (NER), by forming adducts with repair proteins. nih.govpnas.org This dual action of both damaging DNA and compromising its repair systems can synergistically contribute to carcinogenesis. nih.govpnas.org

Lipid Adduction

While HNE is a product of the peroxidation of ω-6 polyunsaturated fatty acids like linoleic and arachidonic acid, it can also interact with other lipid molecules. nih.gov The primary targets of HNE adduction within the lipidome are aminophospholipids, such as phosphatidylethanolamine (B1630911) (PE) and phosphatidylserine (B164497) (PS). HNE can form a Schiff base with the primary amino groups of these phospholipids (B1166683). researchgate.net This modification can alter the structure and function of cell membranes, potentially affecting membrane fluidity, integrity, and the function of membrane-bound proteins.

Modulation of Protein Structure and Enzymatic Function

Alterations in Enzyme Activity (Inhibition and Stimulation)

HNE adduction can either inhibit or, in some cases, stimulate the activity of various enzymes. Inhibition often occurs when HNE modifies amino acid residues critical for the enzyme's catalytic function or substrate binding. nih.gov For example, HNE has been shown to inhibit the activity of enzymes involved in cellular detoxification, such as glutathione (B108866) S-transferases (GSTs). nih.gov Conversely, HNE can also lead to the activation of certain cellular signaling pathways. nih.gov The impact of HNE is often concentration-dependent, with lower concentrations typically associated with the activation of signaling pathways and cell proliferation, while higher concentrations tend to induce apoptosis. nih.gov

Kinases are a critical class of enzymes involved in signal transduction, and their activity is frequently modulated by HNE.

Mitogen-Activated Protein Kinases (MAPKs): HNE has been shown to activate all three major classes of mitogen-activated protein kinases (MAPKs): extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAP kinase. nih.govnih.gov In rat pancreatic stellate cells, for example, treatment with HNE led to the activation of these MAPKs. nih.govwjgnet.comscispace.com The activation of JNK and p38 MAP kinase by HNE has been linked to increased production of type I collagen. nih.gov Furthermore, HNE-induced apoptosis is thought to occur via multiple pathways that converge on the activation of JNK and caspase-3. nih.govmdpi.com The activation of these kinases is likely due to the formation of HNE adducts, which alters their structure and function, thereby initiating downstream signaling cascades. nih.gov

Protein Kinase C (PKC): While the direct interaction between HNE and Protein Kinase C (PKC) is less extensively detailed in the provided search results, kinases, in general, are known targets of HNE. The modification of critical cysteine residues in kinases like PKC by HNE can lead to their activation or inhibition, thereby modulating cellular processes such as proliferation, differentiation, and apoptosis. The formation of HNE adducts on protein kinases can alter their physiological functions and favor phosphorylation of downstream targets. nih.gov

Table 2: Effect of HNE on Kinase Activity

Kinase Family Specific Kinase Effect of HNE Observed Consequence
Mitogen-Activated Protein Kinases (MAPK) Extracellular signal-regulated kinase (ERK) Activation nih.govnih.gov Modulation of cell signaling pathways.
c-Jun N-terminal kinase (JNK) Activation nih.govnih.gov Increased type I collagen production; apoptosis signaling. mdpi.comnih.gov
p38 MAP kinase Activation nih.govnih.gov Increased type I collagen production. nih.gov

| Protein Kinase C (PKC) | - | Modulation | Potential alteration of cellular processes like proliferation and apoptosis. nih.gov |

Mitochondrial Enzymes

Mitochondria are primary targets for 4-HNE due to the high concentration of polyunsaturated fatty acids in their membranes and their role as a major source of reactive oxygen species (ROS). mdpi.commdpi.com The generation of 4-HNE within mitochondria can lead to the adduction and dysfunction of various mitochondrial proteins, impairing critical functions such as energy production and cellular respiration. mdpi.comresearchgate.net

Respiratory Chain Complexes: The mitochondrial respiratory chain, composed of complexes I-IV, is a key site of 4-HNE-mediated damage. nih.gov 4-HNE can form adducts with subunits of these complexes, leading to impaired electron transport and increased ROS production. researchgate.net Research has shown that 4-HNE specifically inhibits the activity of Complex I (NADH dehydrogenase) and Complex II (succinate dehydrogenase). mdpi.com In human small airway epithelial cells, the direct effect of 4-HNE on the mitochondrial respiratory chain, particularly Complex I, was confirmed, leading to reduced oxygen consumption and an increase in mitochondrial ROS production. nih.gov

Succinate (B1194679) Dehydrogenase: Succinate dehydrogenase (SDH), which functions as both Complex II in the electron transport chain and an enzyme in the tricarboxylic acid (TCA) cycle, is a specific target of 4-HNE. mdpi.com In diabetic mouse hearts, increased levels of 4-HNE-adducted proteins were observed in the mitochondria, with SDH being a particular target. The adduction occurred on the FAD-containing subunit of SDH, leading to decreased Complex II activity. mdpi.com

Creatine (B1669601) Kinase: Mitochondrial creatine kinase (mtCK), an enzyme crucial for energy homeostasis in tissues with high energy demands, is also susceptible to modification by 4-HNE. Elevated levels of 4-HNE have been shown to reduce the enzymatic activity of mitochondrial creatine kinase and induce structural changes. nih.gov

Table 1: Effects of 4-HNE on Mitochondrial Enzymes

Enzyme/Complex Organism/Cell Type Observed Effect Reference(s)
ATP Synthase (Complex V) Rat Primary Cortical Neurons Decreased ATP-linked mitochondrial respiration and overall mitochondrial dysfunction. nih.gov
Human Small Airway Epithelial Cells Concentration-dependent decrease in ATP levels. nih.gov
Respiratory Chain Complex I Human Small Airway Epithelial Cells Inhibition of activity, leading to reduced oxygen consumption and increased mitochondrial ROS. nih.gov
Mouse Heart Decreased activity in diabetic models. mdpi.com
Succinate Dehydrogenase (Complex II) Mouse Heart Covalent modification of the FAD-containing subunit, leading to decreased activity in diabetic models. mdpi.com
Creatine Kinase N/A Reduced enzymatic activity and induction of structural changes. nih.gov
Proprotein Convertase Subtilisin/Kexin Type 6 (PCSK6)

Based on the available search results, there is no information regarding a direct molecular interaction between this compound (4-HNE) and Proprotein Convertase Subtilisin/Kexin Type 6 (PCSK6).

Induction of Protein Aggregation and Cross-linking

A key molecular mechanism of 4-HNE is its ability to induce the aggregation and cross-linking of various proteins. This is particularly relevant in the context of neurodegenerative diseases, where the accumulation of protein aggregates is a pathological hallmark.

Tau Protein

The aggregation of the microtubule-associated protein Tau is a defining feature of several neurodegenerative disorders known as tauopathies. mdpi.com 4-HNE has been shown to modify Tau protein, promoting its aggregation. nih.gov HNE-induced modifications can lead to the formation of intra- and inter-peptide cross-links, which significantly increase the insolubility and resistance to degradation of Tau, contributing to the formation of neurofibrillary tangles. nih.gov

Amyloid-Beta Protein

In the context of Alzheimer's disease, the aggregation of amyloid-beta (Aβ) peptides is a central pathogenic event. 4-HNE covalently modifies Aβ, triggering its aggregation. nih.govnih.gov This modification occurs through 1,4 conjugate addition and/or Schiff base formation at multiple sites on a single Aβ peptide, resulting in the covalent cross-linking of Aβ peptides. nih.govnih.gov The consequence of these reactions is an accelerated formation of Aβ protofibrils and oligomers, which are considered to be the most neurotoxic species, while inhibiting the formation of mature, straight fibrils. nih.govnih.gov Studies have shown that in the presence of equimolar concentrations of 4-HNE, Aβ oligomers up to tetramers can be observed. nih.gov

Apolipoprotein B

Apolipoprotein B (ApoB) is the primary protein component of low-density lipoprotein (LDL). The modification of ApoB by 4-HNE is a critical step in the formation of oxidized LDL (oxLDL), which plays a significant role in the development of atherosclerosis. 4-HNE forms adducts with lysine residues on ApoB, altering its structure. nih.gov This modification deviates LDL metabolism towards the scavenger receptor pathway in macrophages, leading to the formation of foam cells, a key component of atherosclerotic plaques. researchgate.net

Heat Shock Protein 70.1 (Hsp70.1)

Heat Shock Protein 70.1 (Hsp70.1) is a molecular chaperone that plays a crucial role in cellular stress responses. 4-HNE has been shown to induce the expression of Hsp70. nih.gov In response to 4-HNE-induced stress, Heat Shock Factor 1 (HSF1), the transcription factor for Hsp70, is activated and translocates to the nucleus, leading to the upregulation of Hsp70. nih.gov This induction of Hsp70 is part of an adaptive cellular defense mechanism to mitigate the toxic effects of 4-HNE. nih.gov

Table 2: 4-HNE-Induced Protein Aggregation and Cross-linking

Protein Disease Context Molecular Mechanism Consequence Reference(s)
Tau Protein Tauopathies Covalent modification and cross-linking. Increased insolubility and resistance to degradation, contributing to neurofibrillary tangle formation. nih.gov
Amyloid-Beta Protein Alzheimer's Disease Covalent modification (1,4 conjugate addition and/or Schiff base formation) and cross-linking. Accelerated formation of neurotoxic protofibrils and oligomers. nih.govnih.gov
Apolipoprotein B Atherosclerosis Adduction to lysine residues. Formation of oxidized LDL, leading to foam cell formation. nih.govresearchgate.net
Heat Shock Protein 70.1 Cellular Stress Response Induction of Hsp70 expression via HSF1 activation. Part of an adaptive cellular defense mechanism against 4-HNE toxicity. nih.gov

Effects on Protein Stability and Degradation Pathways

This compound (4-HNE), a major electrophilic by-product of lipid peroxidation, readily forms covalent adducts with proteins, altering their structure and function. These modifications can compromise protein stability and trigger cellular degradation pathways to eliminate the damaged proteins. The primary routes for the disposal of 4-HNE-modified proteins are the ubiquitin-proteasome system (UPS) and autophagy.

The UPS is a major pathway for the degradation of most intracellular proteins. Evidence suggests that proteins modified by 4-HNE are targeted for degradation by this system. For instance, 4-HNE-modified glyceraldehyde-3-phosphate dehydrogenase (GAPDH) has been shown to be preferentially ubiquitinated in vitro, marking it for proteasomal degradation researchgate.netresearchgate.net. The 26S proteasome is involved in the degradation of 4-HNE-modified alcohol dehydrogenase (ADH), with low levels of modification accelerating degradation and higher levels being inhibitory rug.nl. However, the role of ubiquitin in recognizing all 4-HNE-modified proteins is not absolute, as the 20S proteasome can degrade oxidized proteins in a ubiquitin-independent manner researchgate.nettandfonline.complos.org. The accumulation of 4-HNE-protein adducts can also impair the function of the proteasome itself, leading to a feedback loop that exacerbates cellular damage mdpi.com.

Autophagy is a cellular process responsible for the degradation of bulk cytoplasmic components, including protein aggregates and damaged organelles, through the lysosomal machinery. 4-HNE has a concentration-dependent effect on autophagy. At lower concentrations (5–10 μM), 4-HNE can stimulate autophagy, promoting the removal of damaged proteins and mitochondria nih.govnih.gov. This protective response is regulated by glucose metabolism nih.gov. Conversely, at higher concentrations (15 μM), 4-HNE can inhibit autophagic flux, leading to the accumulation of autophagosomes and modified proteins nih.govnih.gov. This inhibition is correlated with the modification of key autophagy-related proteins nih.govnih.gov. The disruption of autophagy by high concentrations of 4-HNE can lead to the accumulation of protein aggregates, a hallmark of several neurodegenerative diseases researchgate.net. For example, 4-HNE promotes the oligomerization and cell-to-cell transfer of α-synuclein, a protein implicated in Parkinson's disease nih.gov.

Table 1: Effects of 4-HNE on Protein Degradation Pathways

PathwayEffect of 4-HNEKey Findings
Ubiquitin-Proteasome System (UPS) Targets 4-HNE-modified proteins for degradation.4-HNE-modified GAPDH is preferentially ubiquitinated researchgate.netresearchgate.net. The 26S proteasome degrades 4-HNE-modified ADH rug.nl. The 20S proteasome can act in a ubiquitin-independent manner researchgate.nettandfonline.com.
Autophagy Concentration-dependent: stimulation at low concentrations, inhibition at high concentrations.Low concentrations (5-10 μM) activate autophagy nih.govnih.gov. High concentrations (15 μM) inhibit autophagic flux nih.govnih.gov. Inhibition is linked to the modification of key autophagy proteins nih.govnih.gov.

Alteration of Cellular Signaling Cascades

4-HNE is a potent modulator of various cellular signaling cascades, primarily through its ability to form adducts with key signaling proteins, thereby altering their activity. These interactions can trigger stress response pathways and modulate the activity of transcription factors, leading to a wide range of cellular outcomes.

Activation/Inhibition of Stress Response Pathways

Mitogen-Activated Protein Kinase (MAPK) Pathways (JNK, p38, ERK1/2)

The mitogen-activated protein kinase (MAPK) pathways are crucial signaling cascades that regulate a multitude of cellular processes, including proliferation, differentiation, and apoptosis, in response to various extracellular stimuli. 4-HNE has been shown to modulate all three major MAPK pathways: c-Jun N-terminal kinase (JNK), p38 MAPK, and extracellular signal-regulated kinase 1/2 (ERK1/2).

The activation of JNK and p38 MAPK is a common response to cellular stress and is often associated with pro-apoptotic signaling. 4-HNE has been demonstrated to induce the phosphorylation and activation of both JNK and p38 in various cell types tandfonline.comnih.govnih.govnih.gov. The sustained activation of JNK, in particular, appears to be a critical event in 4-HNE-induced apoptosis tandfonline.comnih.govnih.gov. This activation can be biphasic, with an early and a late phase of activation observed in some cell systems researchgate.net. The activation of p38 by 4-HNE can also contribute to pro-inflammatory responses mdpi.comnih.gov.

The role of ERK1/2 activation in response to 4-HNE is more complex and appears to be cell-type and context-dependent. In some instances, 4-HNE-induced ERK1/2 activation is linked to apoptosis nih.gov. In other cases, it is part of a pro-survival or inflammatory signaling response researchgate.netplos.orgnih.gov. For example, in intestinal epithelial cells, 4-HNE induces apoptosis through the activation of ERK1/2 signaling nih.gov. Conversely, in other cell types, the ERK pathway can be activated as a protective mechanism nih.gov. The formation of 4-HNE adducts on ERK proteins can also directly inhibit their activity researchgate.net.

Table 2: 4-HNE's Impact on MAPK Signaling Pathways

MAPK PathwayGeneral Effect of 4-HNECellular Outcome
JNK Activation/Phosphorylation tandfonline.comnih.govnih.govnih.govPro-apoptotic signaling tandfonline.comnih.govnih.gov
p38 Activation/Phosphorylation tandfonline.comnih.govnih.govnih.govPro-apoptotic and pro-inflammatory responses mdpi.comnih.gov
ERK1/2 Activation or Inhibition (context-dependent)Apoptosis in some cells nih.gov, pro-survival or inflammatory responses in others researchgate.netplos.orgnih.gov. Direct inhibition by adduction is also possible researchgate.net.
Apoptosis Signal-Regulating Kinase 1 (ASK1)

Apoptosis Signal-Regulating Kinase 1 (ASK1) is a member of the MAPK kinase kinase (MAP3K) family and a key upstream regulator of the JNK and p38 MAPK pathways in response to oxidative stress. 4-HNE has been shown to activate ASK1, which in turn leads to the downstream activation of JNK and subsequent apoptosis nih.govnih.govnih.gov. The mechanism of ASK1 activation by 4-HNE may involve the modulation of the thioredoxin (Trx) system. Under normal conditions, Trx binds to and inhibits ASK1. Oxidative stress, potentially mediated by 4-HNE, can cause the dissociation of Trx from ASK1, leading to ASK1 oligomerization and activation nih.gov.

Modulation of Transcription Factor Activity

Nuclear Factor Kappa B (NF-κB)

Nuclear Factor Kappa B (NF-κB) is a crucial transcription factor that regulates the expression of a wide array of genes involved in inflammation, immunity, and cell survival. The effect of 4-HNE on NF-κB signaling is notably concentration-dependent.

At low concentrations (typically below 5 μM), 4-HNE can activate the NF-κB pathway. This activation can occur through the formation of adducts with the IκB kinase (IKK) complex, leading to the phosphorylation and subsequent proteasomal degradation of the NF-κB inhibitor, IκBα. The degradation of IκBα unmasks the nuclear localization signal of NF-κB, allowing it to translocate to the nucleus and activate the transcription of its target genes researchgate.netnih.govresearchgate.netnih.govnih.gov.

In contrast, at higher concentrations (generally above 5 μM), 4-HNE has an inhibitory effect on NF-κB activation nih.govresearchgate.netnih.govnih.gov. This inhibition can be achieved through several mechanisms. 4-HNE can directly modify and inhibit the IKK complex, preventing the phosphorylation of IκBα and thereby stabilizing the inactive NF-κB-IκBα complex in the cytoplasm nih.govnih.govresearchgate.net. Additionally, 4-HNE can directly form adducts with NF-κB subunits, which may interfere with their DNA binding activity researchgate.net. This inhibitory effect of high concentrations of 4-HNE on NF-κB signaling can contribute to an anti-inflammatory response in certain contexts.

Table 3: Concentration-Dependent Effects of 4-HNE on NF-κB Activity

4-HNE ConcentrationEffect on NF-κBMechanism
Low (<5 μM) ActivationAdduction to and activation of the IKK complex, leading to IκBα phosphorylation and degradation, and subsequent NF-κB nuclear translocation researchgate.netnih.govresearchgate.netnih.govnih.gov.
High (>5 μM) InhibitionDirect modification and inhibition of the IKK complex, preventing IκBα phosphorylation nih.govnih.govresearchgate.net. Direct adduction to NF-κB subunits may also occur researchgate.net.
Activator Protein 1 (AP-1)

This compound (4-HNE) has been shown to modulate the activity of Activator Protein 1 (AP-1), a transcription factor that governs a diverse range of cellular processes including proliferation, differentiation, and apoptosis. The activation of AP-1 by 4-HNE is a complex process primarily mediated through the c-Jun N-terminal kinase (JNK) signaling pathway. nih.govnih.gov

Exposure of cells to 4-HNE leads to the activation of JNK and p38 mitogen-activated protein kinases (MAPKs), while concurrently down-regulating the basal activity of extracellular signal-regulated kinases (ERK-1/2). nih.gov The activation of JNK is a critical step, as it phosphorylates c-Jun, a key component of the AP-1 complex. This phosphorylation event enhances the transcriptional activity of AP-1. nih.govnih.gov Studies have demonstrated that 4-HNE treatment induces the phosphorylation of JNK and its downstream target c-Jun. nih.gov The mechanism of JNK activation by 4-HNE can vary between cell types, with some evidence pointing to direct binding and activation of JNK by 4-HNE, while in other cases, it involves the activation of upstream kinases such as MAP kinase kinase 4 (MKK4). nih.gov

The functional consequence of AP-1 activation by 4-HNE is often associated with the induction of apoptosis. nih.gov Research has shown that overexpression of dominant-negative forms of c-Jun or JNK1 can prevent 4-HNE-induced apoptosis, highlighting the pivotal role of the JNK-c-Jun/AP-1 pathway in mediating the cytotoxic effects of this aldehyde. nih.gov

Table 1: Effect of 4-HNE on AP-1 Signaling Pathway Components

ParameterCell Type4-HNE ConcentrationObservationReference
AP-1 DNA Binding Neuronal CellsApoptotic concentrationsIncreased nih.gov
JNK Activation 3T3 FibroblastsNot specifiedEarly activation nih.gov
c-Jun Phosphorylation HBE1 Cells15 µMIncreased nih.gov
Apoptosis 3T3 FibroblastsNot specifiedInduced, preventable by JNK/c-Jun inhibition nih.gov
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) / Antioxidant Response Element (ARE) Pathway

The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to electrophiles such as 4-HNE, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant and cytoprotective genes, thereby initiating their transcription.

4-HNE activates the Nrf2/ARE pathway through its electrophilic nature, which allows it to react with specific cysteine residues on Keap1. This modification of Keap1 leads to a conformational change that disrupts the Keap1-Nrf2 interaction, facilitating Nrf2 stabilization and nuclear accumulation. Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE, driving the expression of a battery of protective genes. nih.gov

The activation of Nrf2 by 4-HNE is a crucial adaptive response that enhances cellular tolerance to oxidative stress. nih.gov Studies have demonstrated that pretreatment with sublethal concentrations of 4-HNE can protect cells against subsequent oxidative insults. nih.gov This protective effect is largely attributed to the Nrf2-mediated induction of antioxidant enzymes. nih.govnih.gov

Table 2: 4-HNE-Mediated Activation of the Nrf2/ARE Pathway

EventCellular LocationKey Molecules InvolvedOutcomeReference
Keap1 Modification Cytoplasm4-HNE, Keap1 (cysteine residues)Conformational change in Keap1 researchgate.net
Nrf2 Release CytoplasmNrf2, Keap1Dissociation of Nrf2 from Keap1 researchgate.net
Nrf2 Nuclear Translocation NucleusNrf2Accumulation of Nrf2 in the nucleus nih.gov
ARE Binding NucleusNrf2, small Maf proteins, AREBinding to the promoter of target genes besjournal.com
Gene Transcription NucleusRNA Polymerase IIIncreased expression of antioxidant enzymes plos.org
Tumor Protein 53 (p53)

Tumor protein 53 (p53) is a critical tumor suppressor protein that plays a central role in regulating the cell cycle, DNA repair, and apoptosis. 4-HNE has been shown to interact with and modulate the function of p53. One of the key mechanisms of this interaction is the formation of DNA adducts within the p53 gene itself.

Research has revealed that 4-HNE preferentially forms adducts at specific codons of the human p53 gene, notably at codon 249, which is a known mutational hotspot in certain cancers. This preferential binding suggests that 4-HNE may be an etiological agent in cancers that exhibit mutations at this particular site. The formation of these bulky exocyclic DNA adducts can interfere with normal DNA replication and transcription, potentially leading to mutations if not properly repaired.

Furthermore, the interaction of 4-HNE with p53 is not limited to direct DNA adduction. 4-HNE can also influence p53-dependent signaling pathways. The cellular response to 4-HNE-induced DNA damage often involves the activation of p53, which can then trigger cell cycle arrest to allow for DNA repair or, in cases of severe damage, initiate apoptosis to eliminate the compromised cell.

Peroxisome Proliferator-Activated Receptors (PPARs)

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that are critical in the regulation of lipid and glucose metabolism. There are three main isoforms: PPARα, PPARβ/δ, and PPARγ. Emerging evidence suggests that 4-HNE can directly interact with and modify the function of PPARs.

The transcriptional activity of PPARs can be modulated through post-translational modifications. nih.govnih.gov It has been reported that the activity of PPARγ can be arrested by hindering its transcription, a mechanism that can be influenced by molecules like α-synuclein which also affects catalase expression. nih.gov Given that 4-HNE is a highly reactive aldehyde, it has the potential to form covalent adducts with PPAR proteins, thereby altering their conformation and subsequent ability to bind to their respective response elements on DNA and regulate gene expression.

The functional consequences of 4-HNE-mediated PPAR modification are still under investigation, but it is plausible that this interaction could contribute to the metabolic dysregulation observed in conditions associated with high levels of oxidative stress and lipid peroxidation.

Heat Shock Factor 1 (HSF1)

Heat Shock Factor 1 (HSF1) is the primary transcription factor that regulates the heat shock response, a cellular defense mechanism against various stressors, including oxidative stress. 4-HNE has been identified as an activator of HSF1. The activation of HSF1 by 4-HNE leads to the increased expression of heat shock proteins (HSPs), such as Hsp70, which function as molecular chaperones to protect cellular proteins from damage and aggregation.

The activation of HSF1 by 4-HNE is a component of the cellular stress response. In the context of 4-HNE-induced apoptosis, the activation of HSF1 and the subsequent induction of HSPs can have a protective role. For instance, Hsp70 can interfere with the apoptotic cascade. The interplay between the pro-apoptotic signals initiated by 4-HNE and the pro-survival signals from the HSF1 pathway can determine the ultimate fate of the cell.

Regulation of Gene Expression Profiles

Antioxidant Enzymes (e.g., Heme Oxygenase-1, Catalase, NADPH:Quinone Oxidoreductase)

As a potent electrophile, 4-HNE is a well-established inducer of a suite of antioxidant enzymes, primarily through the activation of the Nrf2/ARE signaling pathway.

Heme Oxygenase-1 (HO-1): The induction of Heme Oxygenase-1 (HO-1) is a hallmark of the cellular response to oxidative stress. 4-HNE treatment leads to a significant upregulation of HO-1 expression. This induction is largely dependent on the activation of Nrf2. plos.orgahajournals.orgfrontiersin.org Upon activation by 4-HNE, Nrf2 translocates to the nucleus and binds to the ARE within the HO-1 promoter, thereby driving its transcription. ahajournals.orgfrontiersin.org The products of the HO-1-catalyzed reaction, namely biliverdin (B22007) (which is subsequently converted to the potent antioxidant bilirubin) and carbon monoxide, contribute to the cytoprotective effects against 4-HNE-induced damage.

Catalase: Catalase is a crucial antioxidant enzyme that catalyzes the decomposition of hydrogen peroxide into water and oxygen. Unlike the inducible nature of HO-1, the interaction between 4-HNE and catalase appears to be more direct and potentially detrimental to the enzyme's function. Studies have identified catalase as a major protein target of 4-HNE modification. nih.gov This covalent modification of catalase by 4-HNE can lead to an anomaly in its electrophoretic migration and may result in a decrease in its enzymatic activity. nih.gov A reduction in catalase activity could lead to an accumulation of hydrogen peroxide, further exacerbating oxidative stress within the cell. researchgate.net

NADPH:Quinone Oxidoreductase (NQO1): NADPH:Quinone Oxidoreductase 1 (NQO1) is a cytosolic flavoprotein that plays a key role in the detoxification of quinones and their derivatives. The expression of NQO1 is tightly regulated by the Nrf2/ARE pathway. besjournal.comresearchgate.net Similar to HO-1, 4-HNE induces the expression of NQO1 by activating Nrf2, which then binds to the ARE in the NQO1 gene promoter. This leads to increased synthesis of the NQO1 enzyme, which in turn contributes to the cellular defense against electrophilic and oxidative stress.

Table 3: Regulation of Antioxidant Enzymes by 4-HNE

EnzymeRegulatory MechanismEffect of 4-HNEFunctional ConsequenceReference
Heme Oxygenase-1 (HO-1) Nrf2/ARE-dependent transcriptional inductionUpregulation of expressionIncreased production of antioxidant biliverdin/bilirubin plos.orgahajournals.orgfrontiersin.org
Catalase Direct protein modificationAdduct formation, potential decrease in activityImpaired detoxification of hydrogen peroxide nih.govresearchgate.net
NADPH:Quinone Oxidoreductase (NQO1) Nrf2/ARE-dependent transcriptional inductionUpregulation of expressionEnhanced detoxification of quinones besjournal.comresearchgate.net
Heat Shock Proteins

This compound has been shown to directly interact with and modulate the function of several heat shock proteins (HSPs). These proteins are critical for maintaining protein homeostasis, especially under conditions of cellular stress. 4-HNE can form covalent adducts with HSPs, altering their structure and function. For instance, studies have identified modifications on Heat Shock Protein 70 (HSP70) and Heat Shock Protein 90 (HSP90) following exposure to 4-HNE. The modification of HSP70 can impair its chaperone activity, which is essential for refolding denatured proteins.

Furthermore, 4-HNE can activate the heat shock response by inducing the stress-responsive transcription factor, Heat Shock Factor 1 (HSF1). mdpi.com Activated HSF1 translocates to the nucleus and promotes the transcription of genes encoding for heat shock proteins. This represents a cellular defense mechanism against the proteotoxic stress induced by 4-HNE. The induction of HSP70, in particular, has been noted to play a critical role in attenuating 4-HNE-mediated apoptosis. apexbt.com

Target ProteinInteraction with 4-HNEObserved Consequence
Heat Shock Protein 70 (HSP70)Forms covalent adducts.Impaired chaperone and protein refolding activity. mdpi.com
Heat Shock Protein 90 (HSP90)Forms covalent adducts.Alteration of its chaperone function for client proteins.
Heat Shock Factor 1 (HSF1)Activated by 4-HNE via the p38/MAPK pathway. mdpi.comIncreased expression of HSPs, conferring cellular protection. mdpi.com
Pro-inflammatory Genes

4-HNE is a significant modulator of inflammatory signaling pathways. At micromolar concentrations, it can upregulate the expression of transcription factors such as nuclear factor-kappa B (NF-κB), which is a master regulator of genes involved in inflammation and cell proliferation. nih.gov The activation of NF-κB by 4-HNE leads to the increased transcription of various pro-inflammatory genes, resulting in the production and release of cytokines like tumor necrosis factor-alpha (TNF-α) and monocyte chemotactic protein-1 (MCP-1). nih.gov This mechanism highlights 4-HNE's role in propagating inflammatory responses in pathological conditions associated with oxidative stress. Conversely, at higher concentrations, 4-HNE has been observed to inhibit the formation of NF-κB.

Cell Cycle Regulators (e.g., Cyclin)

The interaction of 4-HNE with cell cycle regulatory proteins can lead to disruptions in normal cell division. Research has demonstrated that 4-HNE can induce cell cycle arrest, particularly at the G2/M phase. nih.gov This effect is partly attributed to the covalent modification of key regulatory proteins. One such target is Cyclin-dependent kinase 2 (CDK2), a crucial enzyme for the progression of the cell cycle. nih.gov By forming adducts with CDK2, 4-HNE can inhibit its kinase activity, thereby preventing the phosphorylation of substrates necessary for the transition from the G1 to the S phase and for the completion of the cell cycle. This inhibition contributes to the anti-proliferative effects observed upon exposure to higher concentrations of 4-HNE. mdpi.com

Interactions with Membrane Receptors

4-HNE can directly interact with and modulate the activity of various membrane receptors, thereby influencing critical cellular signaling cascades involved in growth, survival, and death.

Growth Factor Receptors (e.g., EGFR, PDGFR)

4-HNE has been shown to activate tyrosine kinase receptors, including the Epidermal Growth Factor Receptor (EGFR). nih.gov At low, non-toxic concentrations (e.g., 0.1 µM), 4-HNE can induce the activation of EGFR and its downstream signaling pathways, such as the MEK and PI3K pathways. nih.govmdpi.com This activation is considered a protective mechanism against oxidative stress, as inhibiting EGFR in the presence of 4-HNE potentiates its toxicity. nih.govmdpi.com The co-localization of 4-HNE adducts with EGFR has been associated with the loss of elastin (B1584352) during aging. nih.gov

Similarly, 4-HNE affects Platelet-Derived Growth Factor Receptor (PDGFR) signaling. Short-term exposure of smooth muscle cells to 4-HNE can induce the activation of the PDGFR-β pathway through the formation of PDGFR adducts. However, long-term incubation leads to a desensitization of the receptor to its ligand, PDGF, resulting in an inhibition of PDGFR-β-mediated signaling and proliferation.

ReceptorNature of Interaction with 4-HNEFunctional Outcome
Epidermal Growth Factor Receptor (EGFR)Induces receptor activation at low concentrations. nih.govmdpi.comActivation of pro-survival downstream signaling (MEK, PI3K); considered a protective response. nih.govmdpi.com
Platelet-Derived Growth Factor Receptor (PDGFR)Forms adducts with the receptor.Short-term activation; long-term desensitization and inhibition of signaling.
Fas/CD95 Death Receptor

4-HNE plays a crucial role in initiating apoptosis through the extrinsic pathway by interacting with the Fas/CD95 death receptor. nih.gov Studies in human lens epithelial cells have shown that 4-HNE induces the expression of Fas in a concentration- and time-dependent manner. researchgate.net Furthermore, 4-HNE can directly bind to the Fas receptor, leading to its aggregation and the activation of downstream apoptotic signaling. apexbt.com This activation is independent of the traditional Fas ligand (FasL) and the formation of the Death-Inducing Signaling Complex (DISC). apexbt.com Instead, HNE-induced Fas activation proceeds through the apoptosis signal-regulating kinase 1 (ASK1) and c-Jun N-terminal kinase (JNK) pathway, ultimately leading to the activation of executioner caspases like caspase-3 and the onset of apoptosis. apexbt.comnih.govresearchgate.net

Interestingly, a self-regulatory mechanism exists where 4-HNE can also induce the nuclear protein Daxx, which then translocates to the cytoplasm and binds to Fas, thereby inhibiting Fas-mediated apoptosis. nih.gov

G-Protein Coupled Receptor 120 (GPR120)

Recent evidence indicates an interaction between 4-HNE signaling and the G-Protein Coupled Receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). While GPR120 is primarily recognized as a receptor for omega-3 fatty acids, nih.gov research has shown its involvement in pathways affected by 4-HNE. In cultured hepatocytes, the cellular effects of 4-HNE have been demonstrated to be regulated by activated µ-calpain via GPR120. nih.gov Furthermore, the expression of GPR120 has been observed in the livers of monkeys following injections of synthetic 4-HNE, suggesting that this receptor may play a role in the physiological and pathological responses to this lipid peroxidation product. nih.gov

P2X7 Receptor

Current research points to an indirect relationship between this compound (HNE) and the P2X7 receptor, a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP). The P2X7 receptor is a key player in inflammatory and immune responses. Its activation can lead to the production of reactive oxygen species (ROS), which are a primary driver for the lipid peroxidation process that generates HNE.

Studies have indicated that the knockdown of the P2X7 receptor can lead to a significant decrease in the by-products of lipid peroxidation, including HNE. This suggests that P2X7 receptor activity is upstream of HNE formation in certain cellular contexts. The mechanism involves the P2X7 receptor-mediated generation of ROS, which then initiates the cascade of polyunsaturated fatty acid oxidation, culminating in the production of HNE. Therefore, while HNE is a downstream effector of oxidative stress, the P2X7 receptor can act as an upstream initiator of the signaling pathway that leads to HNE production.

Influence on Cellular Ion Homeostasis

This compound significantly disrupts cellular ion homeostasis, a critical factor in maintaining cellular function and viability. Its effects are particularly pronounced on calcium dynamics and the activity of the Na+/K+ ATPase pump.

Calcium Dynamics

HNE is known to cause a significant increase in cytosolic calcium (Ca2+) concentrations through multiple mechanisms. One primary mechanism is the inhibition of Ca2+-ATPases, including the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) and the plasma membrane Ca2+-ATPase (PMCA). By forming adducts with these pumps, HNE impairs their ability to transport calcium out of the cytosol, leading to its accumulation.

Furthermore, HNE can increase the passive permeability of the sarcoplasmic reticulum and mitochondrial membranes to Ca2+. This leakage from intracellular stores contributes further to the elevation of cytosolic calcium levels. In some cell types, HNE has been shown to stimulate phospholipase C, which leads to the generation of inositol (B14025) trisphosphate (IP3) and the subsequent release of Ca2+ from the endoplasmic reticulum. The elevation of intracellular Ca2+ can, in turn, activate various downstream signaling pathways, including proteases and caspases, which can lead to apoptosis. Some studies have also shown that HNE-induced ROS production can cause intracellular Ca2+ overload.

Mechanism of HNE-Induced Calcium Dysregulation Effect
Inhibition of SERCA and PMCA pumpsDecreased Ca2+ extrusion from the cytosol
Increased membrane permeabilityCa2+ leakage from intracellular stores
Stimulation of Phospholipase CRelease of Ca2+ from the endoplasmic reticulum
Induction of ROS productionIntracellular Ca2+ overload
Na+/K+ ATPase Activity

The Na+/K+ ATPase, or sodium-potassium pump, is another critical target of HNE. This enzyme is responsible for maintaining the electrochemical gradients of sodium and potassium across the plasma membrane, which is vital for numerous cellular processes, including nutrient transport and maintenance of membrane potential.

HNE has been shown to directly inhibit the activity of Na+/K+ ATPase. The mechanism of inhibition involves the covalent modification of the enzyme by HNE through Michael addition reactions. HNE forms adducts with the sulfhydryl groups of cysteine residues and the imidazole groups of histidine residues within the enzyme's structure. This binding leads to a conformational change in the protein, resulting in a loss of its catalytic function. The inhibition of the Na+/K+ ATPase disrupts the cellular ion balance, leading to an increase in intracellular sodium and a decrease in intracellular potassium, which can contribute to cell swelling and depolarization, ultimately compromising cell viability. Research has indicated an I50 value for Na+/K+-ATPase inhibition by HNE at approximately 120 μM, leading to an irreversible decrease in enzyme activity.

HNE as a "Toxic Second Messenger"

The concept of this compound as a "toxic second messenger" stems from its role in propagating and amplifying the cellular damage initiated by free radicals and oxidative stress. Due to their high reactivity, primary free radicals like the hydroxyl radical have a very short half-life and a limited diffusion radius, meaning their direct damage is confined to their immediate vicinity of production.

HNE, however, is a relatively stable and diffusible end-product of lipid peroxidation. This stability allows it to travel significant distances from its site of origin within the cell membrane to target molecules in other cellular compartments, including the cytosol, nucleus, and mitochondria. In this capacity, HNE acts as a messenger, carrying the "toxic" signal of oxidative stress to a wider range of cellular targets.

The toxic effects mediated by HNE as a second messenger include:

Protein Inactivation: Covalent modification of proteins, leading to loss of function.

Enzyme Inhibition: Direct inhibition of key enzymes involved in cellular metabolism and signaling.

DNA Damage: Formation of HNE-DNA adducts, which can be mutagenic.

Apoptosis Induction: Activation of cell death pathways.

This role as a diffusible mediator of oxidative damage underscores the significance of HNE in the pathophysiology of numerous diseases associated with oxidative stress.

Hormetic Effects and Concentration-Dependent Responses

The biological effects of this compound are not uniformly toxic and exhibit a clear hormetic, or biphasic, dose-response relationship. The cellular outcome of HNE exposure is highly dependent on its intracellular concentration.

At low concentrations (typically in the range of 0.1 to 1 µM), HNE can function as a signaling molecule that activates adaptive cellular responses. These include the upregulation of antioxidant defense mechanisms and cytoprotective genes. For instance, low levels of HNE can activate the Nrf2-ARE pathway, a key regulator of antioxidant gene expression, leading to an increased synthesis of protective enzymes like glutathione S-transferases. At these concentrations, HNE can also promote cell proliferation and differentiation.

In contrast, at high concentrations (generally above 10 µM), the adaptive signaling pathways become overwhelmed, and the cytotoxic effects of HNE predominate. At these elevated levels, HNE leads to widespread covalent modification of proteins and DNA, resulting in significant cellular dysfunction. This includes the inhibition of protein synthesis, impairment of mitochondrial respiration, disruption of ion homeostasis, and the induction of apoptotic or necrotic cell death.

The concentration-dependent effects of HNE are also evident in its modulation of specific signaling pathways. For example, low concentrations of HNE have been shown to activate the pro-inflammatory transcription factor NF-κB, whereas high concentrations can inhibit its activation. This dual role highlights the complexity of HNE's biological activities and its ability to act as both a signaling molecule and a potent toxin.

HNE Concentration Primary Biological Effects Cellular Outcome
Low (0.1 - 1 µM)Activation of signaling pathways (e.g., Nrf2, NF-κB)Adaptive response, cell proliferation, cytoprotection
High (> 10 µM)Widespread protein and DNA adduction, enzyme inhibition, mitochondrial dysfunctionCytotoxicity, apoptosis, necrosis

Cellular and Subcellular Impacts of 4 Hydroxy 2,3 Trans Nonenal

Mitochondrial Dysfunction

4-Hydroxy-2,3-trans-nonenal (4-HNE) is a highly reactive α,β-unsaturated hydroxyalkenal produced during the peroxidation of ω-6 polyunsaturated fatty acids like linoleic and arachidonic acid. nih.govwikipedia.org Initially regarded as merely a toxic byproduct of oxidative stress, 4-HNE is now recognized as a significant signaling molecule that can modulate various cellular processes. nih.gov However, at elevated concentrations, it is a potent mediator of cellular damage, with mitochondria being a primary target. mdpi.comnih.gov The electrophilic nature of 4-HNE allows it to form covalent adducts with nucleophilic residues (cysteine, histidine, lysine) on proteins, altering their structure and function. wikipedia.orgmdpi.com A substantial portion of proteins modified by 4-HNE are located within the mitochondria, leading to widespread mitochondrial dysfunction that encompasses impaired energy production, disrupted electron transport, increased oxidative stress, altered membrane potential, dysregulated calcium handling, and aberrant mitochondrial dynamics. mdpi.comnih.gov

Impairment of ATP Synthesis and Bioenergetics

4-HNE significantly compromises cellular bioenergetics by directly impairing the machinery of ATP synthesis. nih.gov In various cell types, exposure to 4-HNE leads to a marked reduction in ATP levels, indicating a diminished capacity to meet cellular energy demands. nih.govnih.gov This energy deficit is a direct consequence of 4-HNE's impact on oxidative phosphorylation. ahajournals.orgnih.gov Studies have demonstrated that 4-HNE treatment decreases the oxygen consumption rate (OCR) in cells, a key indicator of mitochondrial respiration. nih.govnih.govnih.gov For instance, in human small airway epithelial cells (SAECs), treatment with 25 μM of 4-HNE resulted in a significant decrease in both ATP production and the mitochondrial OCR. nih.govnih.gov This inhibition of respiration depletes the mitochondrial reserve capacity, which is the cell's ability to produce extra energy in response to stress. nih.gov The impairment of ATP synthesis not only affects energy-dependent cellular processes but also diminishes the cell's ability to detoxify 4-HNE itself, creating a cycle of escalating damage. nih.gov

Cell Type4-HNE ConcentrationObserved Effect on BioenergeticsReference
Human Small Airway Epithelial Cells (SAECs)25 μMReduced ATP levels and mitochondrial oxygen consumption rate (OCR). nih.govnih.gov
Primary Neurons10-15 μMDecreased ATP-linked mitochondrial respiration, maximal respiration, and reserve capacity. nih.gov
HL-1 Cardiomyocytes50 μMDecreased oxygen consumption and respiratory control ratio. nih.gov
Human PlateletsNot SpecifiedDepression of mitochondrial respiration. nih.gov

Disruption of Mitochondrial Respiratory Chain Complexes

The mitochondrial respiratory chain, comprising five protein complexes (Complex I-V), is essential for electron transport and ATP synthesis. stanford.edu 4-HNE directly targets and inhibits the activity of several of these complexes, leading to a collapse in the electron transport chain. mdpi.comahajournals.orgnih.gov Studies in primary neurons have shown that 4-HNE treatment can cause a decrease in the activity of Complex I and Complex V (ATP synthase). nih.govnih.gov In cardiomyocytes, 4-HNE has been shown to inhibit electron transport chain complexes, thereby decreasing mitochondrial oxygen consumption. ahajournals.orgnih.gov Furthermore, 4-HNE can form adducts with specific subunits of these complexes. For example, succinate (B1194679) dehydrogenase subunit A (SDHA), a component of Complex II, has been identified as a target for 4-HNE adduction in human spermatozoa and aged oocytes, leading to decreased Complex II activity. mdpi.com The modification of these critical proteins disrupts the flow of electrons, impairs proton pumping, and ultimately cripples ATP synthesis. nih.govstanford.edu

Mitochondrial ComplexSpecific Target (if identified)Effect of 4-HNECell/Tissue ModelReference
Complex I (NADH dehydrogenase)Not SpecifiedDecreased activity.Primary Neurons nih.govnih.gov
Complex II (Succinate dehydrogenase)SDHAAdduction and decreased activity.Human Spermatozoa, Aged Oocytes mdpi.com
Complex III (Cytochrome c reductase)Cytochrome c1Adduction.Human Platelets nih.gov
Complex V (ATP synthase)ATP5JAdduction and decreased activity.Primary Neurons nih.govtandfonline.com

Increased Mitochondrial Reactive Oxygen Species (ROS) Production

While mitochondria are a primary source of endogenous reactive oxygen species (ROS) under normal conditions, 4-HNE exposure exacerbates mitochondrial ROS production, creating a state of oxidative stress. nih.govnih.gov The disruption of the electron transport chain, particularly at Complex I, is a major contributor to this increase in ROS. nih.gov When electron flow is inhibited, electrons can leak and prematurely react with molecular oxygen to form superoxide (B77818) radicals. mdpi.com Research in SAECs has shown that 4-HNE-mediated ROS release is specifically associated with mitochondrial respiratory chain Complex I. nih.gov This localized increase in ROS within the mitochondria can further damage mitochondrial proteins, lipids (such as cardiolipin), and mitochondrial DNA, perpetuating a cycle of mitochondrial dysfunction and oxidative damage. nih.govmdpi.com

Alterations in Mitochondrial Membrane Potential

The mitochondrial membrane potential (ΔΨm) is an electrochemical gradient across the inner mitochondrial membrane that is crucial for ATP synthesis. 4-HNE causes a significant disruption of this potential. nih.gov Numerous studies have demonstrated that treating cells with 4-HNE leads to a decrease in ΔΨm. mdpi.comnih.govnih.gov For example, JC-1 staining in SAECs showed a significant, dose-dependent decrease in mitochondrial membrane potential following treatment with 30-100 μM 4-HNE. nih.gov A similar decrease in membrane potential has been observed in aged oocytes exposed to 4-HNE. mdpi.comnih.gov This depolarization of the mitochondrial membrane is a direct indicator of mitochondrial dysfunction and is closely linked to the impairment of ATP synthesis and the initiation of apoptotic pathways. nih.govacs.org

Aberrant Mitochondrial Calcium Homeostasis

Mitochondria play a vital role in buffering cytosolic calcium (Ca2+) levels, a process critical for cellular signaling and survival. mdpi.com 4-HNE has been shown to disrupt this delicate balance, leading to aberrant mitochondrial calcium homeostasis. mdpi.comnih.gov At low concentrations, 4-HNE can disturb cellular calcium homeostasis, which can lead to mitochondrial calcium overload. nih.gov Excessive calcium accumulation within the mitochondrial matrix can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to the collapse of the membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors. mdpi.com This dysregulation contributes significantly to 4-HNE-mediated cellular injury. dntb.gov.ua

Dysregulation of Mitochondrial Dynamics (Fission and Fusion)

Mitochondria are dynamic organelles that constantly undergo fusion (merging) and fission (division) to maintain their morphology, function, and quality control. nih.govresearchgate.net This balance is critical for cellular health, and its disruption is implicated in neurodegenerative diseases. nih.gov 4-HNE adversely affects mitochondrial dynamics by altering the levels and activity of key regulatory proteins. mdpi.comnih.gov In primary neurons, treatment with 15 μM 4-HNE resulted in decreased mitochondrial length, indicative of increased fission or decreased fusion. mdpi.comnih.gov This morphological change was accompanied by a decrease in the levels of mitochondrial fusion proteins, such as Optic Atrophy 1 (OPA1) and Mitofusin 2 (MFN2), and an increase in the levels of fission proteins, including Dynamin-1-like protein (DNM1L, also known as Drp1) and its phosphorylated, active form (p-DNM1L). mdpi.comnih.gov This shift towards fission contributes to mitochondrial fragmentation, which is often associated with mitochondrial dysfunction and apoptosis. nih.govnih.gov

Dynamic ProcessProteinEffect of 4-HNECell ModelReference
FusionOPA1Decreased protein level.Primary Neurons mdpi.comnih.gov
FusionMFN2Decreased protein level.Primary Neurons mdpi.com
FissionDNM1L (Drp1)Increased protein level.Primary Neurons mdpi.comnih.gov
Fissionp-DNM1L (S616)Increased protein level.Primary Neurons mdpi.comnih.gov

Release of Pro-Apoptotic Factors (e.g., Cytochrome c, AIFM2)

4-HNE plays a critical role in initiating the mitochondrial pathway of apoptosis by inducing the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. Treatment of cells with 4-HNE has been shown to trigger the release of cytochrome c, a key event that leads to the activation of caspase-3 and subsequent execution of apoptosis. nih.gov

Furthermore, 4-HNE can directly influence the function and localization of Apoptosis-Inducing Factor Mitochondria-associated 2 (AIFM2). Research demonstrates that 4-HNE can form an adduct with AIFM2, specifically targeting the His174 residue. nih.govnih.gov This covalent modification inactivates the normal NADH oxidoreductase activity of AIFM2 and facilitates its translocation from the mitochondria to the cytosol. nih.govnih.gov Once in the cytosol, the HNE-adducted AIFM2 can be transported to the nucleus, where it contributes to cell death processes. nih.gov This mechanism highlights a direct role for 4-HNE in mitochondrial stress signaling, linking lipid peroxidation to the release of specific death-inducing proteins. nih.govnih.govnih.gov

Endoplasmic Reticulum (ER) Stress Response

The endoplasmic reticulum (ER) is a primary target for 4-HNE-induced cellular damage. Studies in human umbilical vein endothelial cells have shown that protein-HNE adducts can co-localize with the ER. nih.gov 4-HNE forms covalent adducts with several ER chaperone proteins that are essential for proper protein folding. nih.gov This modification of crucial ER proteins disrupts protein homeostasis, leading to an accumulation of unfolded or misfolded proteins.

This accumulation triggers a cellular stress response known as the Unfolded Protein Response (UPR). nih.gov The activation of the UPR in response to 4-HNE exposure has been confirmed by observations of increased splicing of X-box binding protein 1 (XBP-1), a key transcription factor in one of the main branches of the UPR. nih.gov By inducing ER stress, 4-HNE can contribute to endothelial cell activation, a critical event in the pathogenesis of vascular inflammation. nih.gov

Lysosomal Integrity and Function Impairment

4-HNE significantly compromises lysosomal integrity and function. In neuronal cells, exposure to 4-HNE leads to an early impairment of the autophagy-lysosome pathway. nih.gov This is characterized by an increase in the pH of lysosomes and a decrease in their ability to hydrolyze protein substrates, including a reduction in the activity of enzymes like cathepsin B. nih.gov

A key mechanism of 4-HNE-induced damage is Lysosomal Membrane Permeabilization (LMP). nih.govresearchgate.net HNE can accumulate in lysosomes and directly induce LMP, leading to the release of lysosomal enzymes, such as cathepsin D, into the cytosol. nih.govresearchgate.net This release of hydrolytic enzymes into the cytoplasm can trigger cell death pathways. researchgate.net The accumulation of HNE-modified proteins within lysosomes can further exacerbate lysosomal stress, creating a detrimental cycle that promotes LMP and contributes to oxidative neuronal death. nih.gov

Cell Fate Regulation

4-HNE is a potent regulator of cell fate, primarily by inducing programmed cell death, or apoptosis, when present at high concentrations. mdpi.com It can trigger apoptosis through multiple, distinct signaling cascades that involve both mitochondrial and death receptor-mediated pathways. researchgate.netdntb.gov.ua

Research has established that 4-HNE is a causal mediator of oxidative stress-induced apoptosis. nih.gov Its ability to form adducts with proteins and disrupt cellular homeostasis can activate downstream signaling pathways that converge on the execution of apoptosis. nih.govnih.gov

The intrinsic, or mitochondrial, pathway of apoptosis is a major target of 4-HNE. Studies in various cell types, including HepG2 and human osteosarcoma cells, demonstrate that 4-HNE activates this pathway through several mechanisms. researchgate.netnih.govmdpi.com A key event is the activation of the p53 tumor suppressor protein. researchgate.netmdpi.com 4-HNE can induce the phosphorylation and nuclear translocation of p53, which in turn upregulates the expression of pro-apoptotic genes like p21 and Bax. researchgate.net

The activation of Bax is critical for the intrinsic pathway. 4-HNE alters the Bax/Bcl-2 ratio, favoring the pro-apoptotic Bax, which leads to mitochondrial outer membrane permeabilization and the release of cytochrome c. nih.gov This cascade ultimately results in the activation of effector caspases, such as caspase-3, which execute the final stages of apoptosis. nih.govresearchgate.netnih.gov The entire process can be modulated by the cell's capacity to detoxify 4-HNE, for instance, through enzymes like glutathione (B108866) S-transferase A4-4 (hGSTA4-4). researchgate.netmdpi.com

Table 1: Key Molecular Events in 4-HNE-Induced Intrinsic Apoptosis
Protein/FactorEffect of 4-HNEDownstream ConsequenceReference
p53Induces phosphorylation and nuclear translocationActivation of target genes like p21 and Bax researchgate.net
BaxActivation and increased expressionAlters Bax/Bcl-2 ratio, promotes mitochondrial permeabilization researchgate.netnih.gov
Cytochrome cRelease from mitochondriaActivates the apoptosome and downstream caspases nih.gov
Caspase-3ActivationExecution of apoptosis (e.g., PARP cleavage) researchgate.netnih.gov
AIFM2Adduction and translocation from mitochondriaNuclear translocation and contribution to cell death nih.govnih.gov

In addition to the intrinsic pathway, 4-HNE can also trigger apoptosis via the extrinsic, or death receptor-mediated, pathway. researchgate.netdntb.gov.ua Research has specifically implicated the Fas receptor in this process. 4-HNE has been shown to induce a Fas-mediated apoptotic signal that is independent of the canonical Fas-associated death domain (FADD) and death-inducing signaling complex (DISC) formation. researchgate.netdntb.gov.ua

Instead of promoting DISC assembly, 4-HNE's interaction with the Fas receptor leads to the activation of a downstream signaling cascade involving Apoptosis signal-regulating kinase 1 (ASK1) and c-Jun N-terminal kinase (JNK). researchgate.netdntb.gov.ua The activation of the ASK1-JNK pathway ultimately converges on the activation of caspase-3, leading to apoptosis. researchgate.net This demonstrates that 4-HNE can directly engage with membrane receptors to initiate cell death signaling. researchgate.netdntb.gov.ua

Table 2: Key Molecular Events in 4-HNE-Induced Extrinsic Apoptosis
Protein/FactorEffect of 4-HNEDownstream ConsequenceReference
Fas ReceptorBinding and activationInitiation of a DISC-independent signaling cascade researchgate.netdntb.gov.ua
ASK1ActivationPhosphorylation and activation of downstream kinases (e.g., SEK1) researchgate.net
JNKActivation (phosphorylation)Transduction of apoptotic signal researchgate.netdntb.gov.ua
Caspase-3ActivationExecution of apoptosis researchgate.net

Apoptosis Induction (Programmed Cell Death)

Roles of Caspases and Bcl-2 Family Proteins (Bax/Bcl-2)

The execution of apoptosis is largely mediated by a family of cysteine proteases known as caspases. 4-HNE has been shown to activate several key caspases, leading to the cleavage of cellular substrates and the morphological and biochemical hallmarks of apoptosis. A critical regulator of the apoptotic cascade is the Bcl-2 family of proteins, which consists of both pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). The ratio of these proteins is a key determinant of a cell's susceptibility to apoptosis.

In human osteosarcoma MG63 cells, treatment with 4-HNE leads to a significant increase in the cleavage of caspase-3, a key executioner caspase nih.gov. This activation of caspase-3 is a downstream event following changes in the expression of Bcl-2 family proteins. Specifically, 4-HNE treatment results in a time- and dose-dependent decrease in the protein levels of the anti-apoptotic Bcl-2 and a constitutive increase in the protein levels of the pro-apoptotic Bax nih.gov. This shift in the Bax/Bcl-2 ratio is a crucial event that promotes the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade.

Studies in human colorectal carcinoma (RKO) cells have further elucidated this pathway, demonstrating that 4-HNE-induced apoptosis is paralleled by the activation of caspase-2, -3, -8, and -9. Overexpression of Bcl-2 in these cells provided protection against 4-HNE-mediated apoptosis by inhibiting the release of cytochrome c from the mitochondria and subsequent caspase activation . Similarly, in PC12 cells, a model for neuronal cells, Bcl-2 overexpression was shown to prevent apoptosis induced by oxidative stress and HNE nih.gov.

The following table summarizes the dose-dependent effects of 4-HNE on apoptosis in different cell lines.

Cell Line4-HNE ConcentrationObserved Effect on ApoptosisReference
Primary rat hippocampal neurons0.5 µM18 ± 3.0% apoptotic neuronal death nih.gov
1 µM49 ± 4.1% apoptotic neuronal death nih.gov
2 µM70-80% of neurons exhibited nuclear condensation and fragmentation nih.gov
Human osteosarcoma (HOS) cells1 µMInduction of apoptosis mdpi.com
HepG2 cells5-40 µMPredominantly apoptotic cell death nih.gov
80-100 µMSignificant increase in necrotic cell population nih.gov
Human osteosarcoma MG63 cells50 µMNearly 80% of cells were apoptotic nih.gov

Necrosis Induction

While lower concentrations of 4-HNE typically induce apoptosis, higher concentrations can lead to necrosis, a form of cell death characterized by cell swelling, membrane rupture, and the release of cellular contents. This switch from apoptosis to necrosis is often dependent on the severity of the cellular insult and the cell's capacity to execute the apoptotic program.

In studies with primary rat hippocampal neurons, lower concentrations of 4-HNE (0.5-2 µM) induced apoptosis, whereas higher concentrations (5–10 µM) resulted in rapid necrosis nih.gov. Similarly, in HepG2 human hepatocellular carcinoma cells, sublethal doses of 4-HNE (5–40 µM) predominantly caused apoptosis, which transitioned to necrosis at lethal concentrations (80–100 µM) nih.gov. This dose-dependent switch highlights the dual role of 4-HNE in dictating the mode of cell death. At 100 µM, 4-HNE treatment of THP-1 cells, a human monocytic cell line, also resulted in necrosis mdpi.com.

The following table illustrates the concentration-dependent induction of necrosis by 4-HNE.

Cell Line4-HNE ConcentrationOutcomeReference
Primary rat hippocampal neurons5-10 µMRapid necrosis nih.gov
HepG2 cells80 µM31.8% necrotic cell population nih.gov
100 µM55.4% necrotic cell population nih.gov
Human osteosarcoma (HOS) cells10 µMAppearance of necrosis mdpi.com
100 µMAppearance of necrosis mdpi.com

Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Given that 4-HNE is a major product of lipid peroxidation, its involvement in ferroptosis is a subject of increasing interest. 4-HNE can act as both a product and a mediator of ferroptosis.

Studies have shown that 4-HNE accumulates in cells undergoing ferroptosis researchgate.net. For instance, immunohistochemical staining has revealed increased levels of 4-HNE in pancreatic tumors, indicating a role for lipid peroxidation in this context frontiersin.orgnih.gov. Mechanistically, 4-HNE can contribute to ferroptosis by activating NADPH oxidase 1 (NOX1), which promotes this form of cell death mdpi.com. Furthermore, the induction of ferroptosis in HT1080 cells has been associated with the modification of specific proteins by 4-HNE, including voltage-dependent anion-selective channel protein 2 (VDAC2) mdpi.com. The expression of the ferroptosis marker 4-HNE has also been shown to be significantly increased in an in vitro model of systemic sclerosis, suggesting its potential as a biomarker for fibrosis in this disease nih.gov.

Modulation of Cell Cycle Progression

4-HNE exerts significant effects on the cell cycle, often leading to cell cycle arrest at specific checkpoints. This activity is a key component of its anti-proliferative effects. The specific phase of the cell cycle that is affected can depend on the cell type and the concentration of 4-HNE.

In HL-60 human promyelocytic leukemia cells, 4-HNE has been shown to induce an accumulation of cells in the G0/G1 phase of the cell cycle nih.gov. This arrest is associated with a decrease in the expression of cyclin D1, D2, and A, and an increase in the expression of the cyclin-dependent kinase inhibitor (CKI) p21 nih.gov. These changes lead to an increase in hypophosphorylated retinoblastoma protein (pRb), which in turn binds and inactivates E2F transcription factors, thereby repressing the transcription of genes required for S-phase entry nih.gov.

Conversely, in hepatocellular carcinoma cell lines HepG2 and Hep3B, 4-HNE causes a G2/M phase cell cycle arrest nih.gov. This arrest is associated with a marked decrease in the expression of key G2/M transition regulatory proteins, including CDK1 and cyclin B1 nih.gov. In these cells, 40 µM 4-HNE treatment for 24 hours resulted in approximately 35-45% of cells being arrested in the G2/M phase nih.gov.

The following table provides a summary of the effects of 4-HNE on cell cycle progression.

Cell Line4-HNE ConcentrationEffect on Cell CycleKey Molecular ChangesReference
HL-60Not specifiedAccumulation of cells in G0/G1 phaseDecreased cyclin D1, D2, A; Increased p21; Increased hypophosphorylated pRb nih.gov
HepG240 µM~35-45% of cells arrested in G2/M phaseDecreased CDK1 and cyclin B1 expression nih.gov
Hep3B40 µM~35-45% of cells arrested in G2/M phaseDecreased CDK1 and cyclin B1 expression nih.gov

Influence on Cell Proliferation and Differentiation

The impact of 4-HNE on cell proliferation and differentiation is highly dependent on its concentration. At low, near-physiological concentrations, 4-HNE can sometimes promote proliferation, whereas at higher concentrations, it is a potent inhibitor of cell growth and can induce differentiation in certain cell types.

Low levels of 4-HNE have been reported to increase the differentiation markers of breast cancer stem cells nih.gov. In contrast, higher concentrations inhibit proliferation. For example, in human osteosarcoma (HOS) cells, supraphysiological concentrations of 10 or 100 µM 4-HNE caused cell growth inhibition mdpi.com. The IC50 value, the concentration at which 50% of cell viability is inhibited, for 4-HNE in HepG2 cells was determined to be 53 ± 2.39 µM nih.gov.

4-HNE can also influence the differentiation of various cell lineages. In HL-60 cells, 4-HNE has been shown to induce differentiation, which is accompanied by a reduction in c-myc expression nih.gov. In the context of adipocyte biology, repeated exposure of 3T3-L1 preadipocytes to physiological levels of 4-HNE impaired their differentiation nih.gov. This was associated with decreased levels of key adipogenic proteins such as PPARγ, C/EBPα, aP2, and Glut4 nih.gov. In adipose-derived stem cells, 1 µM 4-HNE was found to hamper adipogenic differentiation mdpi.com.

The following table summarizes the varied effects of 4-HNE on cell proliferation and differentiation.

Cell Line/Type4-HNE ConcentrationEffect on Proliferation/DifferentiationReference
Breast cancer stem cellsLow levelsIncreased differentiation markers nih.gov
Human osteosarcoma (HOS) cells10 µM and 100 µMInhibition of cell growth mdpi.com
HepG2 cells53 ± 2.39 µMIC50 for cell viability nih.gov
HL-60 cellsNot specifiedInduction of differentiation nih.gov
3T3-L1 preadipocytesPhysiological levelsImpaired differentiation nih.gov
Adipose-derived stem cells1 µMHampered adipogenic differentiation mdpi.com

Promotion of Cellular Senescence

Cellular senescence is a state of irreversible growth arrest that is implicated in aging and age-related diseases. 4-HNE has been identified as a promoter of cellular senescence in various cell types.

In skin photoaging, 4-HNE contributes to fibroblast senescence. Dermal fibroblasts from UV-A-exposed mice exhibit an increased number of γH2AX foci, a characteristic of cell senescence, along with an accumulation of 4-HNE adducts mdpi.com. Murine fibroblasts treated with 30 µM 4-HNE for 4 hours showed senescence patterns, including an increased expression of γH2AX foci and a decreased expression of the sirtuin SIRT1 mdpi.com.

The mechanism by which 4-HNE promotes senescence can involve the modification of key cellular proteins. For instance, 4-HNE adducts have been detected on the cytoskeletal protein vimentin (B1176767) in senescent fibroblasts mdpi.com. Furthermore, in aged mouse aortic smooth muscle cells, TGFβ has been reported to increase the expression of aging markers, including 4-HNE subunits and senescence-associated β-galactosidase (SA-β-gal) activity nih.gov.

Effects on Other Cellular Structures and Systems

Beyond its direct involvement in cell death and proliferation pathways, 4-HNE also exerts significant effects on various other cellular structures and systems, most notably the mitochondria and the cytoskeleton.

Mitochondria: Mitochondria are a primary target of 4-HNE due to their high content of polyunsaturated fatty acids and their role in reactive oxygen species (ROS) production. 4-HNE can impair mitochondrial function in several ways. In human small airway epithelial cells (SAECs), 25 µM of 4-HNE was shown to impair mitochondrial function, leading to reduced ATP levels, decreased mitochondrial membrane potential, and reduced oxygen consumption nih.gov. Treatment of SAECs with 30 and 100 µM 4-HNE resulted in a progressive reduction in mitochondrial membrane potential nih.gov. In primary neurons, 15 µM 4-HNE caused a decrease in the activity of mitochondrial complex I and complex V cancer.gov.

The following table provides a summary of the effects of 4-HNE on other cellular structures.

Cellular Structure/SystemCell Type4-HNE ConcentrationObserved EffectReference
MitochondriaHuman small airway epithelial cells25 µMImpaired mitochondrial function, reduced ATP, decreased membrane potential nih.gov
30 µM and 100 µMProgressive reduction in mitochondrial membrane potential nih.gov
Primary neurons15 µMDecreased activity of complex I and complex V cancer.gov
CytoskeletonFibroblastsNot specifiedHNE adducts colocalize with vimentin mdpi.com
THP-1 cells100 µMModification of tubulin α-1B chain, α-actinin-4, β-actin, and vimentin mdpi.com

Cytoskeleton Dynamics

This compound (4-HNE) significantly disrupts cytoskeletal dynamics, with a pronounced effect on microtubules. This aldehyde, a product of lipid peroxidation, directly interacts with tubulin, the fundamental protein component of microtubules. The primary mechanism of this disruption is not the breakdown of already formed microtubules, but rather the inhibition of tubulin polymerization. nih.govjst.go.jp 4-HNE covalently modifies unpolymerized tubulin, impairing its ability to assemble into microtubules. nih.govjst.go.jp

This modification occurs through the formation of Michael adducts with specific amino acid residues on the tubulin protein. jst.go.jp Immunochemical studies have revealed that α-tubulin is a preferential target for 4-HNE modification in various cell lines, including neuronal cells and fibroblasts. nih.gov The adduction of 4-HNE to tubulin leads to an increase in insolubilized tubulin, further hindering the assembly process. nih.gov While HNE can cause a rapid disappearance of microtubule networks within cells, it has a marginal effect on the stability of pre-polymerized microtubules. nih.gov This suggests that the observed disruption of the microtubule network is a consequence of the inhibition of new microtubule formation. nih.govjst.go.jp

The interaction between 4-HNE and tubulin is complex, involving the formation of adducts with cysteine, histidine, and lysine (B10760008) residues. acs.org Specifically, residues such as Cys 347α, Cys 376α, and Cys 303β have been identified as consistent targets for 4-HNE modification. nih.gov The formation of these adducts can also lead to protein cross-linking, further contributing to the dysfunction of the microtubule network. acs.orgacs.org While the depletion of cellular glutathione (GSH), a key molecule in the detoxification of 4-HNE, occurs in the presence of the aldehyde, this depletion is not the primary cause of microtubulo disruption. nih.gov Instead, the direct adduction of 4-HNE to tubulin is the key mechanism. nih.gov

Interactive Data Table: Effects of 4-HNE on Cytoskeleton Dynamics

ParameterObservationAffected MoleculesMechanism
Microtubule NetworkDisruption and disappearanceTubulin (preferentially α-tubulin)Inhibition of tubulin polymerization
Tubulin PolymerizationImpairedUnpolymerized tubulin dimersCovalent modification (Michael adducts)
Tubulin SolubilityIncreased insolubilized tubulinTubulinAdduct formation and cross-linking
Pre-formed MicrotubulesMarginal effect on stabilityAssembled microtubules---
Adduction SitesCysteine, Histidine, Lysine residuesα- and β-tubulinMichael addition

Cellular Membrane Integrity

This compound is a direct product of lipid peroxidation of polyunsaturated fatty acids within cellular membranes, and its presence is both a marker and a mediator of membrane damage. nih.gov The accumulation of 4-HNE within the membrane can propagate further lipid peroxidation, creating a feedback loop of oxidative damage. nih.gov This process alters the physical properties of the membrane, including its fluidity, which can have cascading effects on cellular function. nih.gov

The covalent modification of membrane-associated proteins by 4-HNE is a key aspect of its impact on membrane integrity. These modifications can impair the function of critical proteins such as ion transporters and receptors. nih.gov For example, 4-HNE has been shown to impair the function of the glial glutamate (B1630785) transporter GLT-1 by direct adduction. nih.gov Such alterations can disrupt ion homeostasis and impair cellular signaling pathways. Furthermore, 4-HNE can affect mitochondrial membrane function by impairing ATPase activity and disrupting oxygen consumption. nih.gov

Interactive Data Table: Impacts of 4-HNE on Cellular Membrane Integrity

Affected ComponentEffect of 4-HNEConsequence
Membrane LipidsInduces and propagates lipid peroxidationAltered membrane fluidity, loss of integrity
Membrane ProteinsCovalent modification (adduct formation)Impaired function of transporters and receptors
Mitochondrial MembranesImpaired ATPase activity, disrupted oxygen consumptionMitochondrial dysfunction
Ion HomeostasisDisrupted due to transporter damageAltered cellular signaling and excitability

Ion Channel Modulation

This compound has been shown to modulate the activity of various ion channels, thereby affecting cellular excitability and ion homeostasis. In isolated rat ventricular myocytes, 4-HNE exhibits complex, concentration-dependent effects on potassium (K+) and sodium (Na+) channels. nih.gov It can inhibit the inward rectifier K+ channel (IK1), which contributes to membrane depolarization. nih.govahajournals.org Conversely, it can also lead to the activation of ATP-sensitive K+ channels (KATP), particularly under conditions of cellular stress and ATP depletion induced by 4-HNE itself. nih.govahajournals.org

Furthermore, 4-HNE can increase the magnitude of the fast inward Na+ current (INa). nih.govahajournals.org It shifts the voltage dependence of steady-state activation and inactivation of INa to more positive potentials, resulting in an increased "window current" that can contribute to cellular hyperexcitability. ahajournals.org These effects on ion channels are a direct consequence of 4-HNE's ability to modify channel proteins and alter the cellular metabolic state.

Interactive Data Table: Modulation of Ion Channels by 4-HNE

Ion ChannelEffect of 4-HNEFunctional Consequence
Inward Rectifier K+ Channel (IK1)InhibitionMembrane depolarization
ATP-sensitive K+ Channel (KATP)ActivationMembrane hyperpolarization (under stress)
Fast Inward Na+ Channel (INa)Increased magnitude, altered voltage dependenceIncreased excitability, potential for arrhythmias

Ubiquitin-Proteasome System Impairment

The ubiquitin-proteasome system (UPS) is a critical cellular pathway for the degradation of damaged and misfolded proteins. 4-HNE has been shown to impair the function of the UPS, contributing to the accumulation of damaged proteins. This impairment can occur through direct modification of proteasome subunits. Studies have identified that specific subunits of the 20S proteasome are targets for 4-HNE adduction, leading to a decline in the proteasome's peptidase activities. nih.gov The specific subunits modified and the extent of activity inhibition can vary between tissues, such as the heart and liver, which express different proteasome subtypes. nih.gov

Interestingly, the effect of 4-HNE on protein degradation can be concentration-dependent. While higher concentrations of 4-HNE generally lead to proteasome inhibition, lower concentrations can have a different effect. For instance, treatment of alcohol dehydrogenase (ADH) with a low molar excess of 4-HNE resulted in accelerated ubiquitination and degradation by the 26S proteasome. nih.gov However, higher concentrations of 4-HNE were inhibitory to its degradation. nih.gov This suggests a complex interplay where low levels of 4-HNE may flag proteins for degradation, while higher levels overwhelm and inhibit the degradation machinery. 4-HNE has also been shown to increase the levels of ubiquitinated adiponectin, promoting its degradation via the ubiquitin-proteasome system. nih.gov

Interactive Data Table: Effects of 4-HNE on the Ubiquitin-Proteasome System

Component/ProcessEffect of 4-HNEResearch Finding
20S ProteasomeInhibition of peptidase activitiesDirect adduction to specific proteasome subunits. nih.gov
Protein DegradationConcentration-dependent effectsLow concentrations can accelerate degradation of specific proteins, while high concentrations are inhibitory. nih.gov
UbiquitinationIncreased for certain proteins4-HNE enhances the ubiquitination and subsequent degradation of adiponectin. nih.gov

Autophagy Regulation

Autophagy is a cellular process responsible for the degradation of bulk cytoplasmic components, including aggregated proteins and damaged organelles. 4-HNE has a dual and concentration-dependent role in the regulation of autophagy. At lower concentrations (5–10 μM), 4-HNE has been shown to activate autophagy. nih.govnih.gov This activation is characterized by an increase in autophagosome levels. nih.gov This initial activation of autophagy may serve as a protective cellular response to clear 4-HNE-damaged components. tandfonline.com

However, at higher concentrations (15 μM), 4-HNE inhibits autophagic flux. nih.govnih.gov This inhibition is associated with the modification of key autophagy-related proteins at these higher concentrations. nih.govnih.gov The blockage of autophagic flux leads to an accumulation of autophagosomes, as evidenced by increased levels of SQSTM1/p62. nih.gov Furthermore, 4-HNE can impair lysosomal function, which is the terminal step of the autophagy pathway. It can cause an elevation in lysosomal pH and a decrease in the activity of lysosomal enzymes like cathepsin B, further contributing to the impairment of autophagic clearance. nih.gov This impairment of lysosomal function may be a key factor in the accumulation of damaged proteins and organelles observed in cells exposed to 4-HNE. nih.gov

Interactive Data Table: Concentration-Dependent Regulation of Autophagy by 4-HNE

4-HNE ConcentrationEffect on AutophagyCellular Observation
Low (5-10 μM)ActivationIncreased autophagosome formation. nih.govnih.gov
High (15 μM)Inhibition of autophagic fluxAccumulation of autophagosomes, increased SQSTM1/p62 levels. nih.govnih.gov
General EffectLysosomal dysfunctionElevated lysosomal pH, decreased cathepsin B activity. nih.gov

Chaperone System Responses

Molecular chaperones, such as heat shock proteins (HSPs), play a crucial role in maintaining protein homeostasis by assisting in protein folding, refolding, and degradation. 4-HNE can directly modify and impair the function of these critical proteins. Hsp72, the inducible form of Hsp70, has been identified as a protein consistently adducted by 4-HNE in vivo. nih.gov This modification can inhibit the protein refolding activity of Hsp72. nih.gov

Similarly, Hsp90, another key molecular chaperone, is also a target of 4-HNE modification. nih.gov The adduction of 4-HNE to Hsp90 can lead to the inhibition of its chaperone activity. nih.gov The modification of specific cysteine residues within these chaperone proteins is a likely mechanism for their functional impairment. nih.gov The dysfunction of these chaperone systems due to 4-HNE adduction can exacerbate cellular stress by allowing damaged and misfolded proteins to accumulate, contributing to cellular pathology.

Interactive Data Table: Impact of 4-HNE on Chaperone Systems

Chaperone ProteinEffect of 4-HNEFunctional Consequence
Hsp72 (inducible Hsp70)Covalent modification (adduction)Inhibition of protein refolding activity. nih.gov
Hsp90Covalent modification (adduction)Inhibition of chaperone activity. nih.gov

Mechanistic Roles of 4 Hydroxy 2,3 Trans Nonenal in Cellular Responses and Pathological Processes

Contribution to Oxidative Stress Response

4-HNE plays a dual role in the cellular oxidative stress response. It can deplete antioxidant defenses by forming adducts with key molecules, but it can also trigger the upregulation of protective antioxidant systems through specific signaling pathways.

4-HNE's high electrophilicity allows it to react readily with nucleophilic side chains of amino acids such as cysteine, histidine, and lysine (B10760008), thereby modifying protein structure and function. This reactivity is central to its interaction with endogenous antioxidant systems.

Glutathione (B108866) (GSH): The primary detoxification pathway for 4-HNE involves its conjugation with the tripeptide antioxidant, glutathione. This reaction, catalyzed by glutathione S-transferases (GSTs), particularly the GSTA4-4 isoform, is a crucial mechanism for neutralizing the aldehyde's reactivity. However, under conditions of excessive oxidative stress, high levels of 4-HNE can lead to the depletion of the cellular GSH pool, compromising the cell's primary non-enzymatic antioxidant defense and rendering it more vulnerable to oxidative damage.

Antioxidant Enzymes: 4-HNE can directly interact with and modulate the activity of various antioxidant enzymes. It has been shown to form adducts with proteins involved in redox signaling. For instance, aldehyde dehydrogenase 2 (ALDH2), an enzyme involved in 4-HNE's own detoxification, can be inhibited by 4-HNE in a feedback loop, leading to its accumulation and further stress. Other enzymes, such as those in the thioredoxin system, are also targets. For example, low concentrations of 4-HNE can induce thioredoxin reductase 1 (TR1), enhancing the cell's reductive capacity.

Table 1: Interaction of 4-HNE with Key Endogenous Antioxidant Molecules

Antioxidant Molecule/SystemInteraction with 4-HNEOutcome
Glutathione (GSH) Conjugation catalyzed by Glutathione S-transferases (GSTs).Detoxification of 4-HNE; potential for GSH depletion at high 4-HNE concentrations.
Thioredoxin Reductase 1 (TR1) Upregulated by low concentrations of 4-HNE.Enhanced antioxidant capacity and cellular tolerance to oxidative stress. nih.gov
Aldehyde Dehydrogenase 2 (ALDH2) Acts as a mixed-type inhibitor of the enzyme.Impaired detoxification of 4-HNE, leading to its accumulation.

At sublethal concentrations, 4-HNE is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway, a primary cellular defense mechanism against oxidative stress.

The transcription factor Nrf2 is normally kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. As an electrophile, 4-HNE can covalently modify specific reactive cysteine residues on Keap1. This modification leads to a conformational change in the Keap1 protein, causing it to release Nrf2. Once freed, Nrf2 translocates to the nucleus, where it binds to the ARE in the promoter regions of numerous antioxidant and cytoprotective genes. This binding initiates the transcription of a battery of defense enzymes, including:

Heme oxygenase-1 (HO-1)

NAD(P)H:quinone oxidoreductase 1 (NQO1)

Glutathione S-transferases (GSTs)

Enzymes involved in glutathione synthesis (GCLM, GCLC)

This activation of the Nrf2-ARE pathway represents an adaptive response, where low-level exposure to the stressor (4-HNE) primes the cell for future, more severe oxidative insults, thereby enhancing cell tolerance and survival. nih.govmdpi.com

Involvement in Inflammatory Signaling

Elevated levels of 4-HNE are strongly associated with pro-inflammatory responses. It can initiate and amplify inflammation through the modulation of cytokine production, upregulation of matrix-degrading enzymes, and engagement of key inflammatory signaling pathways.

4-HNE has been shown to induce the expression and release of several potent pro-inflammatory cytokines in various cell types. Research in human monocytic cells and retinal pigment epithelial cells has demonstrated that exposure to 4-HNE leads to the upregulation of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). nih.govmdpi.comnih.govnih.govnih.gov The effects can be complex and cell-type specific, with some studies showing inhibition of certain cytokines while others demonstrate clear induction. nih.gov For instance, in atherosclerotic plaques, 4-HNE accumulation is linked to an exacerbated inflammatory response through the stimulation of IL-8 and IL-1β release. nih.gov This cytokine induction contributes to the recruitment of immune cells and the perpetuation of the inflammatory state characteristic of many chronic diseases.

Matrix metalloproteinases (MMPs) are enzymes responsible for degrading components of the extracellular matrix. Their dysregulation is a hallmark of pathological tissue remodeling in inflammatory diseases. Studies have shown that 4-HNE can significantly increase the secretion and activity of MMP-9 (also known as gelatinase B). nih.govnih.govnih.gov In macrophage cell lines, 4-HNE treatment not only increased MMP-9 production but also abolished its cognate inhibitor, TIMP-1, further skewing the balance toward matrix degradation. nih.gov This upregulation of MMP-9 by 4-HNE can contribute to the breakdown of tissue barriers and facilitate immune cell infiltration, processes central to conditions like atherosclerosis and severe malaria. nih.govnih.govnih.gov

A central mechanism by which 4-HNE exerts its pro-inflammatory effects is through the activation of the Toll-Like Receptor 4 (TLR4) signaling pathway. TLR4, a key receptor of the innate immune system, typically recognizes bacterial lipopolysaccharide but can also be activated by endogenous damage-associated molecules like 4-HNE.

Activation of TLR4 by 4-HNE initiates a downstream signaling cascade that leads to the activation of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB). mdpi.comnih.govnih.gov In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. The TLR4-mediated signaling leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. youtube.com Once in the nucleus, NF-κB binds to the promoters of a wide array of pro-inflammatory genes, orchestrating the expression of the aforementioned cytokines (TNF-α, IL-1β, IL-6, IL-8) and enzymes like MMP-9. mdpi.comnih.govnih.gov This 4-HNE-TLR4-NF-κB axis is a critical link between lipid peroxidation and the sustained inflammatory response that drives many pathological processes. nih.govnih.gov

Table 2: Pro-Inflammatory Mediators and Pathways Modulated by 4-HNE

Mediator/PathwayModulation by 4-HNEConsequence
Pro-Inflammatory Cytokines Upregulates expression and release of IL-1β, IL-6, IL-8, and TNF-α. nih.govmdpi.comnih.govnih.govAmplification of inflammatory response, immune cell recruitment.
Matrix Metalloproteinase-9 (MMP-9) Increases secretion and activity; decreases levels of its inhibitor, TIMP-1. nih.govnih.govDegradation of extracellular matrix, tissue remodeling, enhanced cell migration.
TLR4 / NF-κB Pathway Activates TLR4 signaling, leading to nuclear translocation of NF-κB. mdpi.comnih.govnih.govMaster regulator of the inflammatory gene expression program.

Mechanistic Contribution of 4-Hydroxy-2,3-trans-nonenal to Cellular and Organ System Dysfunctions

This compound (4-HNE) is a major aldehydic product of lipid peroxidation of omega-6 polyunsaturated fatty acids, such as arachidonic and linoleic acids. It is considered a key mediator of oxidative stress-induced cellular damage and is implicated in the pathogenesis of numerous diseases.

Neuronal Dysfunction and Degeneration

4-HNE plays a significant role in neuronal dysfunction and degeneration, contributing to the pathology of several neurodegenerative diseases.

Dopaminergic Cells: In conditions like Parkinson's disease, the degeneration of substantia nigra cells leads to compensatory changes in dopamine metabolism, which in turn increases oxidative stress and 4-HNE accumulation. nih.gov 4-HNE can covalently modify α-synuclein, promoting its aggregation into oligomers and fibrils that are toxic to dopaminergic neurons. nih.gov This modification of α-synuclein is thought to convert it into a toxic entity that kills dopamine-secreting nerve cells. michaeljfox.org Furthermore, 4-HNE can disrupt the ubiquitin-proteasome system, leading to the accumulation of damaged proteins and contributing to Parkinson's disease pathology. nih.gov It has also been shown to directly affect dopamine transmission by acting on dopamine receptors. nih.gov

Hippocampal Neurons: 4-HNE induces apoptosis in primary rat hippocampal neurons. jneurosci.orgnih.gov Oxidative insults, such as exposure to iron sulfate and amyloid β-peptide, lead to lipid peroxidation and the accumulation of 4-HNE, which then triggers programmed cell death. jneurosci.orgnih.gov This process involves the loss of plasma membrane asymmetry and nuclear condensation. jneurosci.orgnih.gov

Synaptic Function: Elevated levels of 4-HNE are associated with synaptic loss and behavioral impairments. researchgate.net In Alzheimer's disease models, increased 4-HNE levels in the frontal cortex are linked to cognitive deficits. mdpi.com 4-HNE can impair the function of ion-motive ATPases, leading to disrupted ion homeostasis and neuronal death. jneurosci.orgnih.govbohrium.com

Neurodegenerative Diseases:

Alzheimer's Disease: 4-HNE is found in amyloid-β plaques and neurofibrillary tangles. nih.gov It can covalently modify amyloid-β, accelerating the formation of neurotoxic protofibrils. nih.gov By binding to key neuronal proteins, 4-HNE contributes to neuronal dysfunction and cognitive decline. nih.gov

Parkinson's Disease: 4-HNE is present in Lewy bodies and is implicated in the death of dopaminergic neurons. nih.govnih.gov

Other Neurodegenerative Disorders: Elevated levels of 4-HNE-protein adducts are found in the brain tissues and body fluids of individuals with Huntington's disease and amyotrophic lateral sclerosis. nih.gov

Table 1: Effects of 4-HNE on Neuronal Cells

Cell TypePathological ProcessKey MechanismsAssociated Diseases
Dopaminergic Neurons Degeneration and Deathα-synuclein aggregation, Ubiquitin-proteasome system disruption, Direct action on dopamine receptorsParkinson's Disease
Hippocampal Neurons ApoptosisInduction of programmed cell death, Disruption of ion homeostasisAlzheimer's Disease, General cognitive decline
Cortical Neurons Synaptic DysfunctionImpairment of ion-motive ATPases, Synaptic lossAlzheimer's Disease, Cognitive Impairments

Impairment of Glucose and Glutamate (B1630785) Transporters

4-HNE has been shown to impair the function of crucial transporters in the brain, contributing to neuronal damage.

Glucose Transporters: 4-HNE can covalently modify the glucose transporter GLUT3, leading to impaired glucose transport into neurons. nih.gov This disruption of glucose metabolism is a common pathway contributing to cognitive decline in various neurodegenerative disorders. nih.gov

Glutamate Transporters: The toxicity of 4-HNE can exacerbate the effects of glutamate, a major excitatory neurotransmitter. nih.gov Low concentrations of 4-HNE can increase neuronal death induced by glutamate, suggesting an impairment of glutamate transporter function, which is responsible for clearing excess glutamate from the synaptic cleft. nih.gov

Pancreatic β-Cell Damage Mechanisms

The role of 4-HNE in pancreatic β-cell damage is an area of ongoing research. Oxidative stress is a known factor in the dysfunction and death of β-cells in diabetes. As a key mediator of oxidative stress, 4-HNE is implicated in contributing to the pathology of diabetes through mechanisms that are still being fully elucidated.

Hepatocyte Injury and Pathways

4-HNE is involved in the pathogenesis of liver diseases, including nonalcoholic fatty liver disease (NAFLD) and alcoholic liver disease (ALD).

Nonalcoholic Fatty Liver Disease (NAFLD): In NAFLD, lipid peroxidation and the resulting 4-HNE formation contribute to hepatocyte injury and inflammation.

Alcoholic Liver Disease (ALD): Chronic alcohol consumption leads to increased oxidative stress and lipid peroxidation in the liver, resulting in elevated levels of 4-HNE. This contributes to alcohol-induced liver damage.

Cardiomyocyte Bioenergetic Impairment and Heart Dysfunction Pathways

4-HNE plays a role in cardiovascular diseases by impairing the function of cardiomyocytes. Its toxic effects on lipoproteins and collagen are related to the formation of atherosclerosis and the stiffening of cardiovascular tissues. nih.gov

Spermatozoa Dysfunction and DNA Damage Mechanisms

Oxidative stress is a major cause of male infertility, and 4-HNE is a key player in this process. It can cause damage to spermatozoa, leading to decreased motility and viability. Furthermore, 4-HNE can form adducts with DNA, leading to mutations and potentially contributing to infertility and birth defects.

Retinal Pigment Epithelial Cell Responses (e.g., VEGF Secretion, Cytokine Production)

This compound (4-HNE) plays a significant role in the cellular responses of the Retinal Pigment Epithelium (RPE), particularly in the context of oxidative stress-related pathologies like age-related macular degeneration (AMD). nih.gov Its effects are concentration-dependent and involve the modulation of vascular endothelial growth factor (VEGF) secretion and the production of various cytokines.

At low, non-toxic concentrations (e.g., 0.1 to 1.0 μM), 4-HNE has been shown to cause a notable increase in the secretion of VEGF from RPE cells. nih.govnih.gov This induction of VEGF is significant as RPE is a primary source of VEGF in the retina, and this factor is implicated in the angiogenesis seen in vasoproliferative disorders. nih.gov The mechanism appears to be linked to a reduction in intracellular glutathione (GSH) and a corresponding increase in oxidative stress, which in turn elevates VEGF mRNA levels. nih.gov Interestingly, while 1 μM 4-HNE optimally induces VEGF secretion, it also causes a significant suppression of the VEGF receptor-2 (VEGFR-2) expression in RPE cells. nih.gov The VEGF secreted by 4-HNE-treated RPE cells is biologically active, promoting tube formation in human umbilical vein endothelial cells (HUVEC), a key process in angiogenesis. nih.gov However, at higher concentrations (5 μM and above), 4-HNE reduces VEGF secretion, an effect that coincides with decreased cell viability. nih.gov

Beyond its effect on VEGF, 4-HNE also modulates cytokine production in RPE cells. It induces the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNF-α) in a concentration-dependent manner. nih.gov At lower concentrations, it can also induce the production of anti-inflammatory cytokines like Interleukin-10 (IL-10) and Transforming growth factor-β (TGF-β). nih.gov The pro-inflammatory effects of 4-HNE in RPE cells are linked to the extracellular release of Heat Shock Protein 70 (HSP70); intracellular HSP70 appears to inhibit this pro-inflammatory cytokine production. nih.gov

Table 1: Effect of 4-HNE on VEGF Secretion and Cytokine Production in Retinal Pigment Epithelial (RPE) Cells

4-HNE ConcentrationEffect on VEGF SecretionEffect on Cytokine ProductionAssociated Mechanisms
0.1 - 1.0 μM Increased secretion. nih.govnih.govInduces IL-10 and TGF-β production. nih.govReduction of intracellular GSH, increased oxidative stress, leading to elevated VEGF mRNA. nih.gov
~1.0 μM Optimal VEGF secretion; significant suppression of VEGFR-2 expression. nih.govInduces IL-6, IL-1β, TNF-α. nih.govParacrine signaling that promotes angiogenesis. nih.gov
≥ 5.0 μM Reduced secretion (coincides with cytotoxicity). nih.govInduces IL-6, IL-1β, TNF-α in a concentration-dependent manner. nih.govReduced cell viability. nih.gov Extracellular release of HSP70. nih.gov

Lung Epithelial Cell Dysfunction Mechanisms

In lung epithelial cells, 4-HNE is a key mediator of cellular dysfunction and damage, particularly in the context of oxidative stress-induced lung injury. nih.gov Its mechanisms involve the induction of apoptosis, disruption of mitochondrial function, and promotion of inflammation.

4-HNE induces cell death in small airway epithelial cells, with significant decreases in cell viability observed at concentrations of 10 μM and 25 μM. nih.gov This cell death is, at least in part, due to apoptosis, as evidenced by a significant increase in the activity of cleaved caspase-3, a critical executioner enzyme in the apoptotic pathway. nih.gov The compound can form adducts with cellular proteins, including those critical for cellular function, leading to dysfunction and apoptosis. nih.gov

Mitochondria are a prominent target of 4-HNE's toxic activity. nih.gov 4-HNE exposure increases total reactive oxygen species (ROS) production in small airway epithelial cells, a process associated with the mitochondrial respiratory chain complex I. nih.govresearchgate.net It also impairs mitochondrial antioxidant defenses by depleting and inhibiting the activity of thioredoxin (Trx) proteins. nih.gov This disruption of mitochondrial function compromises cellular integrity and can mediate apoptosis. nih.gov

Furthermore, 4-HNE contributes to the inflammatory response in the lungs. It has been shown to induce the expression of inflammatory factors, such as cyclooxygenase-2 (COX-2), and to regulate the transcription factor NF-κB, which further stimulates the expression of inflammatory cytokines. nih.govresearchgate.net This can lead to an aggregation of leukocytes in the lung airspaces, exacerbating tissue damage and contributing to the pathogenesis of lung diseases. nih.gov

Molecular Mechanisms in Renal and Colorectal Cancer Cell Growth and Progression

This compound is implicated in the pathogenesis of several cancers, with distinct molecular mechanisms influencing the growth and progression of renal and colorectal cancer cells. nih.govnih.gov

In both renal and colorectal cancers, the formation of 4-HNE-protein adducts is associated with tumor growth and progression. nih.govnih.gov 4-HNE is considered a contributor to the mutagenic and carcinogenic effects of lipid peroxidation. nih.govnih.gov While reactive oxygen species are known to cause DNA mutations, 4-HNE, being more stable, can diffuse from its site of origin and form adducts with proteins, thereby altering their structure and function and influencing proliferation, differentiation, and apoptosis. nih.gov

Specifically in colorectal cancer (CRC), 4-HNE, which is abundantly present in the tumor microenvironment, has been shown to promote cancer progression by regulating the fate of cancer stem cells (CSCs). nih.govresearchgate.net Research indicates that 4-HNE exposure activates noncanonical Hedgehog (HH) signaling and homologous recombination repair (HRR) pathways in LGR5+ CSCs. nih.govresearchgate.net This dual action is critical: 4-HNE induces double-stranded DNA breaks, but the simultaneous activation of HH signaling protects the CSCs from this damage via the HRR pathway. nih.govresearchgate.net Furthermore, 4-HNE treatment increases the population of LGR5+ CSCs and promotes their asymmetric division, which enhances self-renewal and differentiation, thereby facilitating tumor growth. nih.govresearchgate.net Glutathione S-transferase alpha 4 (GSTA4), an enzyme that detoxifies 4-HNE, is often overexpressed in human CRC. researchgate.net

The involvement of 4-HNE in renal cell carcinoma is linked to increased oxidative stress, with elevated levels of 4-HNE or its protein adducts observed in models of renal adenocarcinoma. nih.gov The molecular pathways affected include those regulating the cell cycle, apoptosis, and angiogenesis. frontiersin.org

Table 2: Role of 4-HNE in Colorectal Cancer (CRC) Stem Cell Regulation

Cellular ProcessMolecular MechanismConsequence for CRC Progression
DNA Damage & Repair Induces double-stranded DNA breaks. nih.govresearchgate.netActivates noncanonical Hedgehog (HH) signaling to protect cancer stem cells via the homologous recombination repair (HRR) pathway. nih.govresearchgate.net
Cancer Stem Cell (CSC) Population Increases the population of LGR5+ CSCs. nih.govresearchgate.netEnhances tumor-initiating capacity.
CSC Division Promotes asymmetric division of LGR5+ CSCs. nih.govresearchgate.netLeads to enhanced self-renewal and differentiation, facilitating tumor growth. nih.govresearchgate.net

Atherosclerosis Progression at a Molecular Level (e.g., Lipoprotein Modification, Cytokine Release)

4-HNE is a key player in the molecular events that drive the progression of atherosclerosis. nih.govresearchgate.net Its proatherogenic effects stem from its ability to modify lipoproteins, induce cellular dysfunction, and promote inflammation within the vascular wall. nih.gov

A critical mechanism is the modification of low-density lipoprotein (LDL). 4-HNE covalently binds to apolipoprotein B (apoB), the primary protein component of LDL, forming HNE-apoB adducts. nih.govahajournals.org This modification alters the structure of LDL, leading to its aggregation and recognition by scavenger receptors on macrophages, rather than the normal LDL receptor pathway. nih.govahajournals.org This unregulated uptake by macrophages leads to the accumulation of cholesterol and the formation of "foam cells," a hallmark of early atherosclerotic lesions. nih.govahajournals.org

At the cellular level, 4-HNE adducts accumulate in vascular tissues, leading to cellular dysfunction and damage. nih.gov It activates transcription factors such as NF-κB, which regulates numerous cellular responses, including inflammation. nih.gov Depending on its concentration, 4-HNE can trigger inflammatory and apoptotic effects. nih.gov It can modify signaling proteins involved in the remodeling of atherosclerotic plaques, including growth factor receptors, which alters smooth muscle cell proliferation and angiogenesis. nih.gov

Furthermore, 4-HNE contributes to the chronic inflammation characteristic of atherosclerosis. It has been shown to stimulate the expression of cytokines such as Transforming Growth Factor-β (TGF-β) in macrophages and smooth muscle cells. researchgate.net The accumulation of 4-HNE adducts within the necrotic core of advanced atherosclerotic lesions can contribute locally to the apoptosis of macrophages and smooth muscle cells. nih.gov This process can induce plaque destabilization and rupture, increasing the risk of thrombotic events like heart attack and stroke. nih.gov

Role in Cellular Transformation and Selection of Preneoplastic Cells

This compound possesses a dual and complex role in carcinogenesis, contributing to both cellular transformation and the selection of preneoplastic cells. nih.gov Its high reactivity allows it to interact with and modify key biomolecules, including DNA and proteins, which can initiate or promote cancer. uiowa.eduresearchgate.net

4-HNE is considered genotoxic and mutagenic. nih.gov It can form adducts with DNA, particularly with guanine (B1146940) bases, which can lead to mutations. nih.gov This ability to damage DNA suggests a role in the initiation phase of cancer. nih.gov Beyond direct DNA damage, 4-HNE can also impair cellular defense mechanisms by inhibiting DNA repair processes, such as nucleotide excision repair. nih.gov This inhibition sensitizes cells to other DNA-damaging agents, potentially increasing the rate of mutation accumulation. nih.gov

A crucial aspect of 4-HNE's role in cancer progression is its ability to act as a selective agent. nih.gov While high concentrations of 4-HNE are cytotoxic to normal cells, some preneoplastic cells develop resistance to its effects. nih.gov This differential sensitivity can lead to the positive selection and clonal expansion of these resistant, preneoplastic cells. nih.gov This mechanism has been specifically implicated in the promotion of colorectal carcinogenesis, where luminal 4-HNE can drive the selection of initiated cells, ultimately leading to tumor development. nih.gov

Therefore, 4-HNE's influence on carcinogenesis is multifaceted. It can act as an initiator through its genotoxic properties and as a promoter by creating a microenvironment that selects for malignantly-transformed cells that are resistant to oxidative stress-induced apoptosis. nih.govnih.gov

Advanced Research Methodologies for 4 Hydroxy 2,3 Trans Nonenal Studies

In Vitro Cellular Models

In vitro models are fundamental for dissecting the cellular and molecular mechanisms of HNE-induced effects. These models allow for controlled experimental conditions to study specific cellular responses to HNE exposure.

A wide array of immortalized cell lines derived from various tissues are employed in HNE research to understand its tissue-specific effects.

Epithelial Cells: Porcine intestinal epithelial cells (IPEC-1) have been used to study HNE-induced oxidative DNA damage and apoptosis. Research has shown that HNE can lead to increased DNA damage and a higher rate of apoptosis in these cells. nih.gov

Hepatic Cells: Stellate cell lines from both normal and cirrhotic rat livers have been utilized to characterize the metabolism of HNE. These studies have revealed that stellate cells from cirrhotic livers have a greater capacity to metabolize HNE, which may influence their response to its biological effects. nih.gov

Neuronal Cells: Human neuroblastoma SH-SY5Y cells are a common model for investigating the neurotoxic effects of HNE. nih.govresearchgate.net Studies using these cells have shown that HNE can induce neuronal cell death by inhibiting key survival pathways. nih.gov It has also been demonstrated that HNE promotes the oligomerization and cell-to-cell transfer of α-synuclein, a protein implicated in neurodegenerative diseases. nih.gov

Immunological Cells: While direct studies on immunological cell lines were not detailed in the provided search results, the role of HNE in inflammation and immune responses is an active area of research. HNE is known to modulate inflammatory signaling pathways, suggesting that immunological cell lines would be valuable models for such investigations. nih.gov

Osteosarcoma Cells: Human osteosarcoma (HOS) cells have been used to study the differential sensitivity of cancer cells to HNE based on their differentiation state. mdpi.com Research indicates that differentiated HOS cells are more susceptible to the cytotoxic effects of HNE, exhibiting decreased proliferation and increased apoptosis. mdpi.com

Keratinocyte Cells: The human keratinocyte cell line NCTC 2544 and the mouse keratinocyte cell line PAM 212 are used to investigate the effects of HNE in the skin. nih.govnih.govacs.org Studies have shown that keratinocytes can metabolize HNE, but this process can be impaired by factors like UVB radiation, leading to increased cytotoxicity. nih.govacs.org

Table 1: Summary of Cell Lines Used in HNE Research

Cell Line Cell Type Research Focus Key Findings
IPEC-1 Porcine Intestinal Epithelial HNE-induced DNA damage and apoptosis HNE increases DNA damage and apoptosis. nih.gov
NFSC/CFSC Rat Hepatic Stellate HNE metabolism Cirrhotic stellate cells have a higher rate of HNE metabolism. nih.gov
SH-SY5Y Human Neuroblastoma Neurotoxicity, α-synuclein aggregation HNE induces neuronal death and promotes α-synuclein oligomerization. nih.govnih.gov
HOS Human Osteosarcoma Cancer cell sensitivity Differentiated cells are more sensitive to HNE-induced apoptosis. mdpi.com
NCTC 2544 Human Keratinocyte HNE metabolism and cytotoxicity in skin UVB radiation impairs HNE metabolism, increasing its toxic effects. nih.govacs.org

Primary cell cultures, which are isolated directly from tissues, provide a model that more closely resembles the in vivo environment compared to immortalized cell lines. Primary mouse keratinocytes have been used to study the cellular response to HNE, demonstrating that HNE can induce the expression of various antioxidant enzymes. nih.gov This highlights the role of HNE as a signaling molecule that can trigger protective mechanisms in cells.

In Vivo Animal Models

Animal models are indispensable for studying the systemic effects of HNE and its role in disease pathogenesis in a whole-organism context.

Rodents, particularly mice and rats, are the most commonly used animal models in HNE research due to their genetic tractability and well-characterized physiology.

Rats: Studies in rats have been conducted to understand the in vivo disposition of HNE. Following intraperitoneal administration, HNE is metabolized and its metabolites are excreted in urine and feces. nih.gov

Mice: Mouse models of diseases such as Duchenne muscular dystrophy have been used to investigate the role of HNE in oxidative stress-related pathologies. mdpi.com In these models, elevated levels of HNE are observed in muscle tissues, indicating increased lipid peroxidation. mdpi.com

Non-human primates (NHPs) are crucial for translational research due to their close physiological, immunological, and genetic similarities to humans. nih.gov They serve as important preclinical models for a wide range of human diseases. nih.gov While NHP models are used extensively in biomedical research, including studies on HIV and neurodegenerative diseases, specific studies focusing solely on the direct administration or detailed metabolic profiling of 4-Hydroxy-2,3-trans-nonenal in these models were not prominently featured in the provided search results. mdpi.com However, their use in studying diseases where oxidative stress and lipid peroxidation are implicated suggests their potential as valuable models for future HNE research.

Analytical Techniques for HNE and its Derivatives

Accurate detection and quantification of HNE and its various metabolites are critical for understanding its biological roles. A variety of analytical techniques have been developed for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with ultraviolet-visible (UV) or fluorescence detectors, is a widely used technique for the separation and quantification of HNE. ajrms.com Derivatization of HNE with fluorescent tags can enhance the sensitivity of detection. ajrms.com

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of liquid chromatography with mass spectrometry, particularly with electrospray ionization (ESI-MS), provides high sensitivity and specificity for the analysis of HNE and its metabolites. acs.orgund.edu LC-MS/MS methods allow for the simultaneous quantification of HNE enantiomers and its various derivatives, such as HNE-glutathione conjugates. und.edu

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of HNE, particularly for the separation of its enantiomers, though it often requires more extensive sample preparation. und.edu

Immunochemical Methods: Techniques such as enzyme-linked immunosorbent assay (ELISA) and immunohistochemistry utilize antibodies specific to HNE-protein adducts to detect and quantify lipid peroxidation in biological samples. nih.govabcam.com These methods are valuable for assessing the extent of HNE-induced protein modification in tissues and cell lysates. nih.govabcam.com

Table 2: Analytical Techniques for HNE Detection

Technique Principle Application Advantages
HPLC-UV/Fluorescence Chromatographic separation followed by UV or fluorescence detection. Quantification of HNE in biological samples. ajrms.com Good sensitivity and reliability. ajrms.com
LC-MS/MS Chromatographic separation coupled with mass spectrometric detection. Sensitive quantification of HNE, its enantiomers, and metabolites. und.edu High specificity and sensitivity. und.edu
GC-MS Gas chromatographic separation coupled with mass spectrometric detection. Separation of HNE enantiomers. und.edu Effective for volatile derivatives.
ELISA Immunoassay using antibodies against HNE-protein adducts. Quantification of HNE-protein adducts in various samples. abcam.com High throughput and convenient. abcam.com

Mass Spectrometry-Based Approaches (e.g., LC-MS)

Mass spectrometry (MS) is a cornerstone technique for the unequivocal identification and quantification of 4-HNE and its derivatives. When coupled with liquid chromatography (LC), LC-MS provides a powerful platform for separating complex biological mixtures prior to highly sensitive and specific detection. This approach is crucial for elucidating the structure of protein-HNE adducts, which is necessary to understand the pathological roles of 4-HNE.

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization methods used in the analysis of 4-HNE-protein adducts. In proteomics, LC-MS/MS is used to identify specific sites of 4-HNE adduction on proteins. The mass spectrometer detects the characteristic mass shift caused by the addition of an HNE molecule (156 Da for a Michael adduct or 138 Da for a Schiff base adduct after a net loss of water) to an amino acid residue within a peptide. This allows researchers to pinpoint the exact lysine (B10760008), cysteine, or histidine residues that have been modified.

Quantitative methods, often employing isotope-dilution, allow for the precise measurement of 4-HNE metabolites, such as mercapturic acid conjugates, in biological fluids like urine, serving as non-invasive biomarkers of in vivo oxidative stress.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation and quantification of 4-HNE. While 4-HNE itself can be detected by ultraviolet (UV) absorbance, its concentration in biological samples is often below the limit of detection for direct measurement.

To overcome this, a common strategy involves a derivatization step, where 4-HNE is reacted with a labeling agent to form a stable product with a high molar absorptivity. A frequently used derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde group of 4-HNE to form a 2,4-dinitrophenylhydrazone derivative. This derivative can be readily separated by reverse-phase HPLC and detected with high sensitivity using a UV detector. Other methods utilize fluorescence derivatization to further enhance sensitivity, allowing for quantification of 4-HNE in plasma and other biological samples.

Immunochemical Detection Methods (e.g., Western Blot for HNE-Adducts, ELISA for HNE Quantification)

Immunochemical methods leverage the high specificity of antibodies to detect 4-HNE-protein adducts. These techniques are fundamental for both visualizing and quantifying the extent of 4-HNE modification in cells and tissues.

Western Blot for HNE-Adducts Western blotting is a technique used to detect specific HNE-modified proteins in a complex mixture. In this method, proteins from a sample (e.g., cell lysate or tissue homogenate) are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is incubated with a primary antibody that specifically recognizes 4-HNE adducts. The binding of this antibody is then detected using a labeled secondary antibody, producing a signal that reveals the presence and relative abundance of proteins modified by 4-HNE. This approach is valuable for identifying whether specific proteins of interest are targets of 4-HNE modification under conditions of oxidative stress. For instance, Western blot analysis has been used to show increased levels of HNE-modified proteins in the frontal cortex of mouse models of Alzheimer's disease mdpi.com.

Table 1: Comparison of Commercial 4-HNE Competitive ELISA Kits

Feature Kit A Kit B Kit C
Assay Range 0.63-40 ng/mL 1.56-100 ng/mL Not Specified
Sensitivity 0.38 ng/mL < 1.0 ng/mL Not Specified
Sample Type Cell Lysate, Plasma, Serum, Tissue Homogenate Serum, Plasma, Other Biological Fluids Protein Samples
Assay Time 2 hr 30 min 2 hr Not Specified
Detection Colorimetric (Absorbance) Colorimetric (Absorbance) Colorimetric (450 nm)

Spectrophotometric Assays (e.g., Protein Carbonylation, Thiobarbituric Acid Reactive Substances)

Spectrophotometric assays offer simpler, more accessible methods for assessing oxidative stress, though they are generally less specific for 4-HNE itself.

Protein Carbonylation Protein carbonylation is a type of protein oxidation that can be induced by 4-HNE and other reactive species, making it a widely accepted hallmark of oxidative stress. A common spectrophotometric method for measuring protein carbonyl content involves derivatization with DNPH. sigmaaldrich.com Carbonyl groups on proteins react with DNPH to form stable DNP-hydrazone adducts. After removing excess DNPH, the derivatized proteins are solubilized, and the amount of DNP-hydrazone formed is quantified by measuring the absorbance at approximately 375 nm. sigmaaldrich.comnih.govcellbiolabs.com An increase in protein carbonyls indicates a higher level of oxidative damage to proteins. nih.gov

Molecular and Cellular Biology Techniques

To understand the functional consequences of 4-HNE exposure, researchers employ a range of molecular and cellular biology techniques. These methods reveal how 4-HNE modulates cellular signaling pathways, gene expression, and cell fate.

Gene Expression Analysis (e.g., Microarray, Real-Time RT-PCR, Transcription Factor Reporter Profiling)

4-HNE is a potent signaling molecule that can significantly alter gene expression programs.

Microarray and RNA-seq: These high-throughput techniques are used to obtain a global view of the transcriptome's response to 4-HNE. By comparing the gene expression profiles of 4-HNE-treated cells versus control cells, researchers can identify entire pathways and biological processes that are affected. Studies using these technologies have shown that 4-HNE can alter the expression of genes involved in oxidative stress responses, inflammation, and cell metabolism researchgate.net.

Real-Time RT-PCR: This technique is used to validate findings from microarrays or to quantify the expression of specific genes of interest with high sensitivity and accuracy. For example, Real-Time RT-PCR has been used to demonstrate that 4-HNE exposure can alter the mRNA expression of key apoptosis-related genes such as p53, Bax, and Bcl-2 in a dose-dependent manner researchgate.net. It has also been used to measure the expression of antioxidant genes like Gpx1 in tissues experiencing 4-HNE-induced stress nih.gov.

Transcription Factor Reporter Profiling: 4-HNE is known to activate several key transcription factors, including Nrf2, p53, and HSF1 (Heat Shock Factor 1) nih.govmdpi.com. Transcription factor reporter assays are used to directly measure the activity of these factors. In these assays, cells are transfected with a plasmid containing a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a DNA sequence that is specifically recognized by the transcription factor of interest. An increase in reporter gene expression indicates activation of the transcription factor by a stimulus, such as 4-HNE. These assays are crucial for dissecting the signaling pathways that mediate the cellular response to 4-HNE gbiosciences.com.

Flow Cytometry for Cell Death Analysis

Flow cytometry is a powerful technique for analyzing individual cells within a population and is widely used to quantify the mode of cell death (apoptosis vs. necrosis) induced by 4-HNE. bio-rad-antibodies.com

The most common method is dual staining with Annexin V and a viability dye like Propidium Iodide (PI). abcam.com

Annexin V: This protein has a high affinity for phosphatidylserine (B164497) (PS), a phospholipid that is normally located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS flips to the outer leaflet, where it can be bound by fluorescently-labeled Annexin V. abcam.comkumc.edu

Propidium Iodide (PI): PI is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, which is a characteristic of late-stage apoptotic and necrotic cells, where it binds to DNA. kumc.edu

By analyzing thousands of cells on a flow cytometer, researchers can distinguish between different cell populations based on their staining patterns. This technique has been used to show that 4-HNE induces a dose-dependent increase in apoptotic and necrotic cells in various cell lines nih.govnih.gov.

Table 2: Interpretation of Annexin V / Propidium Iodide Staining in Flow Cytometry

Annexin V Staining Propidium Iodide (PI) Staining Cell Population Interpretation
Negative Negative Lower Left Quadrant Viable Cells
Positive Negative Lower Right Quadrant Early Apoptotic Cells
Positive Positive Upper Right Quadrant Late Apoptotic or Necrotic Cells
Negative Positive Upper Left Quadrant Necrotic Cells / Debris

Assessment of Mitochondrial Function (e.g., Oxygen Consumption Rate, ATP Levels, Membrane Potential, Enzyme Activities)

Advanced research methodologies are crucial for elucidating the precise impact of this compound (4-HNE) on mitochondrial function. This highly reactive aldehyde, a key product of lipid peroxidation, is known to impair mitochondrial bioenergetics through various mechanisms, including covalent modification of essential proteins. mdpi.com Investigations into its effects typically involve a multi-faceted approach, assessing key parameters of mitochondrial health such as oxygen consumption, ATP synthesis, membrane integrity, and the activity of specific enzymes.

Oxygen Consumption Rate

The oxygen consumption rate (OCR) is a fundamental measure of mitochondrial respiration and oxidative phosphorylation. Studies have consistently demonstrated that 4-HNE significantly curtails mitochondrial oxygen consumption. For instance, in human small airway epithelial cells (SAECs), treatment with 25 μM of 4-HNE resulted in a notable decrease in the oxygen consumption rate. nih.govnih.gov This inhibition suggests that 4-HNE directly interferes with the efficiency of the electron transport chain (ETC). nih.gov Further research has indicated that 4-HNE's effects are not significantly associated with non-mitochondrial OCR, highlighting its specific impact on mitochondrial respiration. nih.gov In primary neurons, increasing concentrations of 4-HNE were found to decrease basal respiration, particularly at a concentration of 15 μM. nih.gov This reduction in oxygen consumption is often linked to the adduction of 4-HNE to subunits of the mitochondrial respiratory chain complexes. mdpi.comresearchgate.net For example, in cardiomyocytes, 4-HNE has been shown to decrease oxygen consumption by reducing the activity of mitochondrial respiratory chain complex proteins. mdpi.com

Table 1: Effect of this compound on Mitochondrial Oxygen Consumption Rate
Cell Type4-HNE ConcentrationObserved EffectReference
Human Small Airway Epithelial Cells (SAECs)25 μMSignificant decrease in oxygen consumption rate nih.govnih.gov
Primary Neurons15 μMDecrease in basal respiration nih.gov
CardiomyocytesNot specifiedDecreased oxygen consumption mdpi.com

ATP Levels

As a direct consequence of impaired mitochondrial respiration, ATP production is significantly hampered by 4-HNE. In SAECs, a concentration-dependent reduction in ATP levels was observed, with a significant 1.8-fold and 3-fold decrease at 10 μM and 25 μM of 4-HNE, respectively. nih.gov This demonstrates that 4-HNE mediates mitochondrial dysfunction and impairs the synthesis of ATP. nih.gov Studies on C2C12 myotubes also revealed that direct treatment with 4-HNE decreased ATP production. mdpi.com In primary neurons, 4-HNE was found to decrease ATP-linked mitochondrial respiration, with a notable impact on complex V (ATP synthase). nih.gov The formation of covalent adducts between 4-HNE and mitochondrial proteins is a key mechanism that hinders ATP synthesis and exacerbates mitochondrial dysfunction. researchgate.net

Table 2: Impact of this compound on Cellular ATP Levels
Cell Type4-HNE ConcentrationObserved Effect on ATP LevelsReference
Human Small Airway Epithelial Cells (SAECs)10 μM1.8-fold decrease nih.gov
Human Small Airway Epithelial Cells (SAECs)25 μM3-fold decrease nih.gov
C2C12 MyotubesNot specifiedDecreased ATP production mdpi.com
Primary NeuronsNot specifiedDecreased ATP-linked mitochondrial respiration nih.gov

Membrane Potential

The mitochondrial membrane potential is a critical indicator of mitochondrial health and is essential for driving ATP synthesis. 4-HNE has been shown to disrupt this potential. In SAECs, treatment with 4-HNE led to a significant decrease in mitochondrial membrane potential. nih.govnih.gov Similarly, exposure of aged oocytes to 4-HNE resulted in a decrease in mitochondrial membrane potential. mdpi.comnih.gov In PC12 cells, 10 μM HNE caused a significant decrease of over 50% in rhodamine 123 fluorescence, an indicator of mitochondrial membrane potential. jneurosci.org This disruption of the membrane potential is a key step in the process of 4-HNE-induced mitochondrial dysfunction. nih.gov

Table 3: Influence of this compound on Mitochondrial Membrane Potential
Cell Type/Model4-HNE ConcentrationObserved Effect on Membrane PotentialReference
Human Small Airway Epithelial Cells (SAECs)25 μMSignificant decrease nih.govnih.gov
Aged OocytesNot specifiedDecrease mdpi.comnih.gov
PC12 Cells10 μM>50% decrease jneurosci.org

Enzyme Activities

4-HNE is known to inhibit the activity of several key mitochondrial enzymes through covalent modification. In SAECs, 4-HNE treatment resulted in reduced aconitase activity, an enzyme in the TCA cycle. nih.gov Research in primary neurons has shown that 4-HNE can cause a decrease in the activity of complex I and complex V of the electron transport chain, particularly at a 15 μM concentration. mdpi.comnih.gov Furthermore, in human spermatozoa, 4-HNE adduction to SDHA, a subunit of mitochondrial respiratory chain complex II, leads to its decreased activity. mdpi.comnih.gov The inactivation of NADH oxidoreductase activity of AIFM2 following HNE adduction has also been reported. mdpi.com These findings underscore the widespread impact of 4-HNE on the mitochondrial proteome, leading to significant enzymatic dysfunction.

Table 4: Effects of this compound on Mitochondrial Enzyme Activity
Enzyme/ComplexCell Type4-HNE ConcentrationObserved EffectReference
AconitaseHuman Small Airway Epithelial Cells (SAECs)25 μMReduced activity nih.gov
Complex IPrimary Neurons15 μMDecreased activity mdpi.comnih.gov
Complex V (ATP synthase)Primary Neurons15 μMDecreased activity mdpi.comnih.gov
Complex II (SDHA subunit)Human SpermatozoaNot specifiedDecreased activity mdpi.comnih.gov
AIFM2 (NADH oxidoreductase)Not specifiedNot specifiedInactivated mdpi.com

Future Directions and Unresolved Questions in 4 Hydroxy 2,3 Trans Nonenal Research

Elucidating HNE's Role in Physiological Signal Regulation

While the pathological effects of high HNE concentrations are well-documented, its function as a signaling molecule in normal physiological processes is an emerging area of research. At low, physiological concentrations (typically below 1 µM), HNE is involved in regulating a variety of signaling cascades. nih.govnih.gov Future research must focus on precisely defining these roles, moving beyond its reputation as a purely cytotoxic agent.

Unresolved questions include:

Pathway Specificity: How does HNE achieve specificity in activating diverse signaling pathways such as those involving protein kinase C (PKC), mitogen-activated protein kinase (MAPK), and nuclear factor kappa B (NF-κB)? nih.govmdpi.com

Concentration-Dependent Switching: What are the precise molecular switches that determine whether HNE acts as a physiological signaling molecule or a toxicant? While it's known that low concentrations (< 2 µM) can be beneficial and higher concentrations (10 to 60 µM) are damaging, the exact thresholds and mechanisms governing this switch are not fully understood. nih.gov

Physiological Triggers: Under which specific non-pathological conditions are HNE signaling pathways activated? Research has pointed to roles in cell proliferation, differentiation, and chemotaxis, but the upstream physiological triggers are not well-defined. wikipedia.orgnih.gov For example, HNE is known to activate the c-jun/JNK/AP-1 pathway, leading to increased expression of procollagen (B1174764) alfa1(I), suggesting a role in tissue modeling and repair. nih.gov

Further investigation is needed to understand how cells maintain the delicate balance of HNE levels for physiological signaling while avoiding its toxic effects. nih.gov

Comprehensive Analysis of HNE Disposition in Normal and Pathological States (with focus on the Central Nervous System)

The disposition of HNE—its formation, distribution, metabolism, and elimination—is critical to its biological impact, particularly within the vulnerable environment of the central nervous system (CNS). Oxidative stress is a key feature of many neurodegenerative disorders, and HNE is increasingly implicated in their pathogenesis. nih.gov

Key areas for future investigation include:

CNS-Specific Metabolism: Research indicates that HNE degradation is limited in the brain compared to the liver, potentially leading to its persistence and increased interaction with cellular components. nih.gov A comprehensive characterization of the enzymatic pathways responsible for HNE metabolism in different brain regions and cell types (neurons, glia) is needed.

Role in Neurodegeneration: Elevated levels of HNE have been found in the brain tissue and cerebrospinal fluid of patients with Alzheimer's disease (AD), Parkinson's disease (PD), and amyotrophic lateral sclerosis (ALS). nih.govnih.govresearchgate.net HNE is found in signature pathological structures like neurofibrillary tangles and senile plaques in AD and Lewy bodies in PD. nih.gov It remains unclear whether HNE accumulation is a cause or a consequence of neurodegeneration. nih.gov Studies in animal models show increased HNE levels in the frontal cortex, a region significantly affected in early AD, suggesting HNE-induced oxidative damage is an early event. mdpi.com

Blood-Brain Barrier Transport: The mechanisms by which HNE or its metabolites cross the blood-brain barrier are not well understood. Elucidating these transport systems is crucial for understanding how systemic oxidative stress might impact the CNS.

HNE Levels and Localization in Neurological Diseases
DiseaseFindingAffected Brain Regions/StructuresReference
Alzheimer's Disease (AD)Increased free HNE levels in brain tissue and ventricular fluid.Amygdala, hippocampus, parahippocampal gyrus, frontal cortex. nih.govmdpi.com Found in neurofibrillary tangles and senile plaques. nih.gov nih.govnih.govmdpi.com
Parkinson's Disease (PD)Immunohistochemical presence of HNE.Lewy bodies in neocortical and brain stem neurons. nih.gov
Amyotrophic Lateral Sclerosis (ALS)Increased HNE presence in the spinal cord.Cytoplasm of residual motor neurons. nih.gov

Detailed Characterization of HNE-Modified Protein Degradation Pathways

HNE readily forms covalent adducts with proteins, primarily on cysteine, lysine (B10760008), and histidine residues, which can alter their structure and function. wikipedia.orgtandfonline.com The efficient removal of these modified, potentially dysfunctional proteins is essential for cellular homeostasis. nih.gov While the ubiquitin-proteasome pathway (UPP) and lysosomal pathway are known to be involved, a more detailed understanding is required. nih.govresearchgate.net

Future research should address:

Pathway Redundancy and Specificity: Studies have shown that ubiquitin-dependent, ubiquitin-independent, and lysosomal pathways all contribute to the degradation of HNE-modified proteins. tandfonline.comnih.gov It is unclear what determines the choice of degradation pathway. Does the specific protein, the extent of modification, or the cellular context dictate which pathway is used? It's possible these systems are redundant or that they work in a coordinated, two-step process. tandfonline.com

Recognition Mechanisms: How are HNE-protein adducts specifically recognized by the cellular degradation machinery? While some HNE-modified proteins are targeted for degradation by poly-ubiquitination, the specific E3 ligases involved are largely unknown. tandfonline.comnih.gov It has also been proposed that oxidized proteins can be degraded by the 20S proteasome in an ubiquitin-independent manner. tandfonline.com

Impact of Adduct Accumulation: In vitro studies suggest that HNE-cross-linked proteins can inhibit proteasomal activity. researchgate.net This raises the possibility of a vicious cycle in pathological states where high levels of HNE adducts overwhelm and inhibit the very systems designed to clear them, leading to further cellular damage.

Degradation Pathways for HNE-Modified Proteins
PathwayDescriptionKey ComponentsReference
Ubiquitin-Proteasome Pathway (UPP)The major system for degrading abnormal cytosolic and nuclear proteins. Can be ubiquitin-dependent (via 26S proteasome) or independent (via 20S proteasome).Ubiquitin, E1/E2/E3 enzymes, 20S and 26S Proteasome. tandfonline.comnih.govresearchgate.netnih.gov
Lysosomal Pathway (Autophagy)Degrades intracellular and extracellular modified proteins. HNE-modified proteins are transferred to the lysosome for degradation.Lysosomes, lysosomal proteases (e.g., cathepsins). tandfonline.comnih.govresearchgate.netunl.pt
Other ProteasesSpecific proteases can degrade certain HNE-modified proteins.Cathepsin G has been shown to degrade HNE-modified GAPDH in neutrophils. researchgate.net

Deeper Understanding of HNE's Involvement in Ferroptotic Cell Death Mechanisms

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Given that HNE is a major product of lipid peroxidation, its role in the initiation and execution of ferroptosis is of significant interest, though direct mechanisms are still being elucidated. nih.govresearchgate.net

Unresolved questions in this area include:

HNE as a Driver vs. Marker: Is HNE simply a biomarker of the lipid peroxidation that drives ferroptosis, or does it actively participate in and amplify the ferroptotic signaling cascade? researchgate.net

Interaction with Ferroptosis Regulators: How does HNE accumulation affect key regulators of ferroptosis? Recent studies have shown that HNE accumulation can lead to increased expression of Ferroptosis Suppressor Protein 1 (FSP1), inducing resistance to both apoptosis and ferroptosis in cancer cells. nih.gov The broader interplay between HNE and other ferroptosis regulators like GPX4 needs further exploration.

Therapeutic Implications: Could targeting HNE metabolism or its downstream effects be a viable strategy for modulating ferroptosis in diseases where this cell death pathway is implicated, such as cancer and ischemia-reperfusion injury?

Discerning Adaptive versus Maladaptive Cellular Responses to HNE-Mediated Oxidative Stress

The biological effects of HNE exemplify the concept of hormesis, where a substance can have opposite effects at different concentrations. wikipedia.orgalfa-chemistry.com Low, sublethal concentrations of HNE can induce an adaptive response, enhancing cell tolerance to subsequent, more severe oxidative stress. nih.gov In contrast, high concentrations lead to maladaptive responses, culminating in cytotoxicity and cell death. wikipedia.orgnih.gov A critical challenge is to understand the molecular basis of this biphasic dose-response.

Key areas for future research:

The Hormetic "Switch": What are the key molecular sensors and signaling nodes that differentiate between a low-level, adaptive HNE signal and a high-level, toxic insult? The transcription factor Nrf2 is a key player in the adaptive response. nih.govnih.gov HNE can activate Nrf2, leading to the upregulation of antioxidant enzymes like thioredoxin reductase 1 (TR1), which confers cytoprotection. nih.gov Elucidating how the Nrf2 pathway is modulated by different HNE concentrations is crucial.

Defining Adaptive vs. Maladaptive Outcomes: The line between adaptation and pathology can be thin. For instance, HNE can stimulate signaling pathways that regulate cell proliferation, but at higher concentrations, it can cause cell cycle arrest or apoptosis. nih.govmdpi.com Research is needed to define the long-term consequences of chronic, low-level HNE exposure. Does it lead to sustained resilience, or does it exhaust the cell's adaptive capacity, ultimately contributing to aging and chronic disease? nih.gov

Crosstalk with Other Stress Responses: HNE can induce various cellular stress responses, including the heat shock response via HSF1 activation, autophagy, and senescence. nih.govtandfonline.com How these different stress response pathways are coordinated and whether their activation represents an adaptive or maladaptive response to HNE-mediated stress requires further detailed investigation.


Q & A

Q. What are the primary pathways generating HNE in biological systems, and how can they be experimentally distinguished?

HNE is produced via lipid peroxidation (LPO) of ω-6 polyunsaturated fatty acids (PUFAs), such as arachidonic acid. Pathways include:

  • Non-enzymatic LPO : Initiated by reactive oxygen species (ROS), leading to free radical chain reactions (e.g., initiation, propagation, termination phases) .
  • Enzymatic LPO : Catalyzed by 15-lipoxygenases (15-LOX-1 and 15-LOX-2), which oxidize PUFAs to hydroperoxides (e.g., 13-HPODE from linoleic acid) that decompose into HNE . Methodology: Use inhibitors (e.g., LOX inhibitors like PD146176) or genetic knockdowns to distinguish enzymatic vs. non-enzymatic contributions. Quantify HNE via LC-MS or ELISA in controlled oxidative stress models .

Q. How can HNE be reliably quantified in biological samples, and what are the limitations of current detection methods?

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Gold standard for specificity, detecting HNE adducts (e.g., Michael adducts with histidine or glutathione) at concentrations as low as 0.1 µM .
  • Immunoassays (ELISA) : Commercially available antibodies detect HNE-protein adducts but may cross-react with other aldehydes (e.g., malondialdehyde) . Key limitation: Free HNE is rapidly metabolized; stabilization with borohydride or derivatization (e.g., DNPH) is critical for accurate measurement .

Q. What are the standard synthetic methods for HNE, and how can enantiomeric purity be ensured?

  • Chemical Synthesis : Base-catalyzed retro-aldol reaction of 2,4-decadienal derivatives yields racemic HNE .
  • Enantioselective Synthesis : Chiral catalysts (e.g., Sharpless epoxidation) or enzymatic resolution produce (R)- or (S)-HNE with >95% enantiomeric excess . Validation: Confirm purity via chiral HPLC or polarimetry .

Advanced Research Questions

Q. How does HNE exhibit concentration-dependent dual roles (pro-survival vs. pro-apoptotic), and how should experimental designs account for this?

  • Low concentrations (≤5 µM) : Activate Nrf2/ARE pathways, promoting antioxidant gene expression (e.g., GSTs, ALDH) .
  • High concentrations (>10 µM) : Induce mitochondrial dysfunction (e.g., cardiolipin oxidation) and caspase-dependent apoptosis . Experimental design: Use dose-response assays (e.g., 0.1–50 µM HNE) in cell lines with defined redox states (e.g., cancer vs. normal). Include ALDH2 activity assays to monitor irreversible inhibition at ≥10 µM .

Q. What methodological approaches identify preferential protein targets of HNE adduction, and how do adducts alter protein function?

  • Proteomics : Combine 2D electrophoresis with anti-HNE antibodies or click chemistry (e.g., alkyne-tagged HNE) for adduct detection .
  • Functional assays : Test adducted proteins (e.g., AKR11C1, phospholipase C) for activity loss. For example, HNE adduction inhibits ALDH2 irreversibly at 10 µM . Key finding: Histidine, cysteine, and lysine residues are primary adduction sites, disrupting catalytic or binding domains .

Q. How can contradictory data on HNE's chemotactic effects in neutrophils be resolved?

  • Contradiction : Early studies used millimolar HNE (non-physiological), while later work shows chemotaxis at ≤1 µM via phospholipase C (PLC) activation . Resolution: Use physiologically relevant HNE doses (0.1–5 µM) and validate with PLC inhibitors (e.g., U73122) or PLC-knockout models .

Q. What enzymatic detoxification pathways are critical for HNE clearance, and how do they vary across tissues?

  • Aldo-Keto Reductases (AKRs) : AKR11C1 reduces HNE to 1,4-dihydroxynonane using NADPH, with a kcat of 12.4 s<sup>−1</sup> and Km of 8.2 µM .
  • Glutathione Transferases (GSTs) : GSTA4-4 conjugates HNE to glutathione (GSH), with tissue-specific expression (e.g., high in liver, low in brain) . Methodology: Compare HNE metabolism in tissue homogenates using NADPH/GSH depletion assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-2,3-trans-nonenal
Reactant of Route 2
4-Hydroxy-2,3-trans-nonenal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.